CB-184
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H21Cl2NO2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(1S,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C22H21Cl2NO2/c1-25-8-7-22(15-3-2-4-16(26)11-15)12-20(25)17(21(27)13-22)9-14-5-6-18(23)19(24)10-14/h2-6,9-11,20,26H,7-8,12-13H2,1H3/b17-9+/t20-,22+/m0/s1 |
InChI Key |
SSPWSCFMVXPMNL-APSFWIRCSA-N |
Isomeric SMILES |
CN1CC[C@]2(C[C@H]1/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)C2)C4=CC(=CC=C4)O |
Canonical SMILES |
CN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O |
Synonyms |
8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CB 182 CB 184 CB-182 CB-184 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Sigma-2 Receptor Binding Affinity of CB-184
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CB-184, a selective ligand for the sigma-2 receptor (S2R). The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a critical target in various fields of biomedical research, particularly in oncology and neurodegenerative diseases, due to its high expression in proliferating tumor cells.[1][2][3][4][5] this compound serves as an essential pharmacological tool for elucidating the receptor's function and therapeutic potential.
Quantitative Binding Affinity Data
This compound, the (+)-isomer of (E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, demonstrates a high affinity and significant selectivity for the sigma-2 receptor over the sigma-1 receptor.[6] The binding affinities, represented by the inhibition constant (Ki), are summarized below in comparison to its enantiomer and related compounds.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) | Reference |
| This compound ((+)-isomer) | Sigma-2 (σ2) | 13.4 | 554-fold | [6][7][8] |
| Sigma-1 (σ1) | 7436 | [6][7][8] | ||
| CB-182 ((-)-isomer) | Sigma-2 (σ2) | 35.5 | 0.77-fold | [6] |
| Sigma-1 (σ1) | 27.3 | [6] | ||
| CB-64D ((+)-isomer) | Sigma-2 (σ2) | 16.5 | 185-fold | [6] |
| Sigma-1 (σ1) | 3063 | [6] | ||
| CB-64L ((-)-isomer) | Sigma-2 (σ2) | 154 | 0.07-fold | [6] |
| Sigma-1 (σ1) | 10.5 | [6] |
Table 1: Comparative binding affinities (Ki) of this compound and related morphan derivatives for sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
The data clearly illustrates that the (+)-isomers (this compound and CB-64D) are highly selective for the sigma-2 receptor, whereas the (-)-isomers exhibit higher affinity for the sigma-1 receptor, demonstrating stereospecific binding.[6] this compound's 554-fold selectivity makes it a valuable tool for investigating sigma-2 receptor-specific functions.[6]
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the competitor, e.g., this compound) to displace a specific radioligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the sigma-2 receptor.
Materials:
-
Tissue Preparation: Rat liver membrane homogenates, a tissue source rich in sigma-2 receptors.[9]
-
Radioligand: [³H]-DTG (1,3-di-ortho-tolyl-guanidine), a non-selective sigma receptor ligand.[10][11][12]
-
Masking Ligand: (+)-Pentazocine, a sigma-1 selective ligand used to block binding of [³H]-DTG to sigma-1 sites, thereby isolating the sigma-2 binding.[12][13]
-
Competitor Ligand: this compound at various concentrations.
-
Buffer: 50 mM Tris-HCl, pH 8.0.[9]
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Methodology:
-
Preparation: Rat liver membrane homogenates (approx. 300 µg protein) are diluted in 50 mM Tris-HCl buffer.[9]
-
Incubation: The membrane preparation is incubated in 96-well plates with:
-
Equilibration: The reaction mixture is incubated to equilibrium, typically for 120 minutes at room temperature (25°C).[13]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the logical flow of a competitive binding assay used to determine the Ki of a test compound like this compound.
Signaling Pathway
This compound acts as an agonist at the sigma-2 receptor, triggering downstream signaling events that often culminate in apoptosis, a form of programmed cell death.[7][14] This makes S2R agonists attractive candidates for anticancer therapeutics.[4] One proposed mechanism involves the modulation of sphingolipid metabolism.[15]
Conclusion
This compound is a potent and highly selective sigma-2 receptor agonist. Its well-defined binding affinity, coupled with its pro-apoptotic effects in cancer cells, establishes it as a cornerstone tool for researchers in pharmacology and drug development.[7][14] The detailed protocols and pathways described herein provide a foundational understanding for professionals seeking to investigate the sigma-2 receptor and leverage ligands like this compound for therapeutic innovation.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
The Core Mechanism of Action of CB-184: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of CB-184, a selective sigma-2 (σ2) receptor ligand. The information presented herein is curated for professionals in the fields of pharmacology, oncology, and drug development, offering a detailed overview of its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound, with the chemical name (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective agonist for the sigma-2 (σ2) receptor.[1] This receptor is overexpressed in a variety of proliferating tumor cells, making it an attractive target for cancer therapeutics.[2][3] this compound has demonstrated pro-apoptotic and antitumor activities, which are central to its therapeutic potential.[4]
Molecular Target and Binding Profile
The primary molecular target of this compound is the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97).[2] The σ2 receptor is often found in a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1), which is believed to be the binding site for σ2 ligands.[5] this compound exhibits a high binding affinity for the σ2 receptor and remarkable selectivity over the sigma-1 (σ1) receptor subtype. While it displays high selectivity for the σ2 receptor over the σ1 receptor, it is also reported to have a high affinity for mu (μ) opioid receptors.[1]
Table 1: Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ1/σ2) |
| Sigma-2 (σ2) | 13.4 nM[1] | 554-fold[1] |
| Sigma-1 (σ1) | 7436 nM[1] | |
| Mu (μ) Opioid | 4.5 nM[1] |
Mechanism of Action: Induction of a Novel Apoptotic Pathway
This compound induces apoptosis in cancer cells through a novel signaling pathway that is distinct from the classical intrinsic and extrinsic apoptotic cascades. A key characteristic of the this compound-mediated cell death is its independence from both p53 tumor suppressor protein and the caspase family of proteases.[5]
p53- and Caspase-Independent Apoptosis
Studies have shown that the cytotoxic effects of this compound are not affected by the p53 status of the cancer cells, indicating that its mechanism of action bypasses this critical tumor suppressor pathway.[5] Furthermore, the apoptotic process initiated by this compound is not inhibited by pan-caspase inhibitors, suggesting that it does not rely on the activation of executioner caspases, which are the central mediators of classical apoptosis.[5]
Putative Signaling Pathway
While the complete signaling cascade of this compound is not yet fully elucidated, the current understanding points to the following sequence of events:
-
Receptor Binding: this compound binds to the σ2 receptor (TMEM97/PGRMC1 complex) on the cell surface and intracellular membranes, particularly the endoplasmic reticulum.
-
Initiation of Apoptotic Signaling: This binding event triggers a downstream signaling cascade that is independent of p53 activation and caspase cleavage. The precise downstream effectors are still under investigation.
-
Execution of Apoptosis: The signaling cascade culminates in the hallmarks of apoptosis, including DNA fragmentation and exposure of phosphatidylserine on the outer leaflet of the plasma membrane, leading to cell death.
References
- 1. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
CB-184: A Selective Sigma-2 Receptor Ligand for Research and Drug Development
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
CB-184 is a potent and highly selective ligand for the sigma-2 (σ2) receptor, an emerging therapeutic target implicated in a variety of pathological conditions, including cancer and neurological disorders. The recent identification of the σ2 receptor as Transmembrane Protein 97 (TMEM97) has catalyzed research into the cellular functions of this enigmatic protein and the therapeutic potential of its selective ligands. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, and details the experimental protocols for its characterization. Furthermore, it elucidates the known signaling pathways associated with the sigma-2 receptor and the experimental workflows to investigate the effects of selective ligands like this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of sigma receptor pharmacology.
Introduction to the Sigma-2 Receptor (TMEM97)
The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), is a four-pass transmembrane protein predominantly located in the endoplasmic reticulum.[1] Initially defined by its pharmacological profile, the molecular identification of the σ2 receptor as TMEM97 in 2017 was a significant breakthrough, resolving a long-standing mystery in the field.[2] This discovery has paved the way for a more in-depth understanding of its physiological and pathophysiological roles.
The σ2 receptor/TMEM97 is highly expressed in proliferating cells, including a wide range of tumor cells, making it a promising biomarker and therapeutic target in oncology.[1][3] Its expression is also noted in various regions of the brain, suggesting its involvement in neuronal function and neurodegenerative diseases.[1] Functionally, the σ2 receptor/TMEM97 is implicated in several cellular processes, including cholesterol homeostasis, where it forms a complex with the LDL receptor (LDLR) and Progesterone Receptor Membrane Component 1 (PGRMC1) to regulate LDL uptake.[4][5] It also plays a role in cellular signaling, apoptosis, and the regulation of sphingolipid metabolism.[6][7]
This compound: A Selective Sigma-2 Receptor Ligand
This compound is a small molecule that exhibits high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor subtype.[8][9] Its enantiomer, CB-182, shows the opposite selectivity profile, highlighting the stereospecificity of ligand binding to sigma receptors.[8] The high selectivity of this compound makes it an invaluable tool for elucidating the specific functions of the σ2 receptor without the confounding effects of σ1 receptor modulation.
Binding Affinity and Selectivity
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The selectivity of a ligand refers to its ability to bind to a specific receptor subtype over others.
The binding characteristics of this compound have been determined through competitive radioligand binding assays.[8]
| Ligand | Receptor Subtype | Ki (nM) | Selectivity (σ1/σ2) |
| This compound | Sigma-2 (σ2) | 13.4 | 554-fold for σ2 |
| Sigma-1 (σ1) | 7436 | ||
| Mu (μ) Opioid | 4.5 | ||
| CB-182 | Sigma-2 (σ2) | 35.5 | 0.77-fold for σ2 |
| Sigma-1 (σ1) | 27.3 |
Table 1: Binding affinities (Ki) and selectivity of this compound and its enantiomer, CB-182, for sigma and mu opioid receptors. Data sourced from[8].
As shown in Table 1, this compound demonstrates a significantly higher affinity for the σ2 receptor compared to the σ1 receptor, with a 554-fold selectivity.[8] It is important to note that this compound also exhibits high affinity for the mu (μ) opioid receptor, a factor that should be considered in the design and interpretation of in vivo studies.[8]
Experimental Protocols
This section provides detailed methodologies for the characterization of selective sigma-2 receptor ligands like this compound.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive inhibition assay to determine the Ki value of a test compound (e.g., this compound) for the sigma-2 receptor.
Materials:
-
Tissue Preparation: Rat liver membrane homogenates are a common source for σ2 receptors.
-
Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.[10]
-
Masking Ligand: (+)-Pentazocine, a selective σ1 receptor ligand, to block the binding of [3H]DTG to σ1 receptors.[10]
-
Non-specific Binding Control: Haloperidol, a high-affinity sigma receptor ligand.
-
Test Compound: this compound or other ligands of interest.
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare rat liver membrane homogenates as previously described.[11]
-
In glass tubes, incubate 150 µg of membrane protein with 5 nM [3H]DTG and 100 nM (+)-pentazocine.[12]
-
Add various concentrations of the test compound (this compound).
-
For determining non-specific binding, add 10 µM haloperidol to a set of tubes.
-
Bring the total volume of each tube to 500 µL with assay buffer.
-
Incubate the tubes for 120 minutes at 25°C with gentle shaking.[12]
-
Terminate the reactions by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters five times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of sigma-2 receptor ligands on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound (this compound).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed cells into a 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.[12]
-
Treat the cells with various concentrations of the test compound (this compound) diluted in the cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Add 10 µL of MTS reagent to each well.[12]
-
Incubate the plate for 3 hours at 37°C.[12]
-
Add 100 µL of MTT detergent reagent to each well to solubilize the formazan product.[12]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.
Sphingolipid Analysis by LC-MS/MS
This protocol outlines the extraction and analysis of sphingolipids from cultured cells treated with a sigma-2 receptor ligand.
Materials:
-
Cultured cells treated with the test compound.
-
Ice-cold phosphate-buffered saline (PBS).
-
Methanol (LC-MS grade).
-
Chloroform (LC-MS grade).
-
Internal standards (e.g., C17-sphingosine, C17-ceramide).
-
Nitrogen evaporator.
-
LC-MS/MS system.
Procedure:
-
Lipid Extraction:
-
Wash the treated cells twice with ice-cold PBS.
-
Add ice-cold methanol containing the internal standards to the cells.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Add chloroform and vortex vigorously.
-
Add deionized water and vortex again to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different sphingolipid species using a suitable chromatography column and gradient.
-
Detect and quantify the sphingolipids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each sphingolipid species relative to its corresponding internal standard.
-
Signaling Pathways and Experimental Workflows
The binding of ligands to the σ2 receptor/TMEM97 can initiate a cascade of intracellular events. While the complete signaling network is still under investigation, several key pathways have been identified.
Known Signaling Pathways
Cholesterol Homeostasis: TMEM97 is a key regulator of cellular cholesterol levels. It forms a ternary complex with PGRMC1 and the LDL receptor (LDLR) at the plasma membrane, which enhances the internalization of LDL cholesterol.[4][5] Ligand binding to TMEM97 may modulate this interaction and thereby influence cholesterol uptake.
Apoptosis and Cell Death: Selective sigma-2 receptor ligands, including this compound, have been shown to induce apoptosis in various cancer cell lines.[6][9] This process is often associated with an increase in intracellular calcium levels and the activation of caspase-dependent pathways.
Sphingolipid Metabolism: Activation of the σ2 receptor can lead to alterations in sphingolipid metabolism, specifically an increase in the levels of ceramide, a pro-apoptotic lipid, and a decrease in sphingomyelin.[7] This shift in the sphingolipid balance is thought to be a key mechanism through which σ2 receptor ligands induce cell death.
Protein Interaction Network: TMEM97 interacts with a number of other proteins, including PGRMC1, LDLR, and NPC1 (Niemann-Pick C1), which is involved in intracellular cholesterol trafficking.[5][13] Understanding this interactome is crucial for elucidating the full spectrum of σ2 receptor-mediated signaling.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound and the sigma-2 receptor.
Caption: Experimental workflow for characterizing this compound.
References
- 1. string-db.org [string-db.org]
- 2. FunCoup - functional gene/protein association networks database [funcoup.org]
- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. Hedgehog signaling inhibitor cyclopamine induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. string-db.org [string-db.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 67 Lipid metabolism and synthesis pathway analysis of Sigma-2 Receptor/TMEM97 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CB-184: A Selective Sigma-2 Receptor Ligand with Antitumor Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of CB-184, a potent and highly selective sigma-2 (σ2) receptor ligand. This compound, chemically identified as (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, has emerged as a valuable pharmacological tool for investigating σ2 receptor function and a potential therapeutic agent due to its pro-apoptotic and antitumor activities. This document details the experimental protocols for receptor binding assays, summarizes key quantitative data, and outlines the synthetic methodology. Furthermore, it visualizes the discovery workflow and the proposed signaling pathway of this compound through detailed diagrams.
Discovery of this compound: A Selective Ligand for the Sigma-2 Receptor
The discovery of this compound was part of a broader investigation into a novel class of sigma receptor ligands based on the (E)-8-benzylidene derivatives of 2-methyl-5-(3-hydroxyphenyl)morphan-7-one. The primary goal was to develop ligands with high affinity and selectivity for either the sigma-1 (σ1) or sigma-2 (σ2) receptor subtypes to aid in the characterization of these enigmatic receptors.
The discovery process involved the synthesis of a series of enantiomeric compounds and their subsequent pharmacological evaluation in competitive radioligand binding assays. This systematic approach revealed that the two sigma receptor subtypes exhibit opposite enantioselectivity for this class of compounds. Specifically, the levorotatory isomers showed higher affinity for the σ1 receptor, while the dextrorotatory isomers, including this compound, demonstrated significantly higher affinity and selectivity for the σ2 receptor[1].
Discovery Workflow
Synthesis of this compound
The synthesis of this compound and its analogues is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed reaction between the appropriate ketone (the morphan-7-one precursor) and an aldehyde (a substituted benzaldehyde) to form a β-hydroxy carbonyl compound, which then dehydrates to produce the conjugated enone.
For this compound, the dextrorotatory enantiomer of 2-methyl-5-(3-hydroxyphenyl)morphan-7-one is reacted with 3,4-dichlorobenzaldehyde.
Synthetic Scheme
Quantitative Pharmacological Data
This compound has been characterized by its high binding affinity for the σ2 receptor and its remarkable selectivity over the σ1 receptor. It also exhibits a notable affinity for the µ-opioid receptor. The binding affinities (Ki) from competitive radioligand binding assays are summarized in the table below.
| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Mu (µ) Opioid Ki (nM) | σ2/σ1 Selectivity Ratio |
| This compound | 7436 | 13.4 | 4.5 | 554 |
| CB-182 ((-)-isomer) | 27.3 | 35.5 | Not Reported | 0.77 |
| CB-64D ((+)-isomer) | 3063 | 16.5 | 37.6 | 185 |
Table 1: Binding Affinities and Selectivity of this compound and Related Compounds[1].
Experimental Protocols
The pharmacological characterization of this compound was primarily conducted using competitive radioligand binding assays. The following are detailed methodologies for such experiments.
Sigma Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
Materials:
-
Radioligands:
-
For σ1 receptors: --INVALID-LINK---pentazocine.
-
For σ2 receptors: [³H]1,3-di-o-tolylguanidine ([³H]DTG).
-
-
Tissue Preparation: Guinea pig brain membranes (for σ1) and rat liver membranes (for σ2) are commonly used due to their high receptor densities.
-
Non-specific Binding Agent: Haloperidol (10 µM).
-
Masking Agent for σ2 Assay: (+)-Pentazocine (100 nM) to saturate σ1 sites when using the non-selective [³H]DTG.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Tissue Homogenization: The tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: In a final volume of 1 ml, the following are added:
-
Membrane homogenate (containing a specific amount of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound (this compound).
-
For non-specific binding tubes, an excess of haloperidol is added.
-
For σ2 assays with [³H]DTG, (+)-pentazocine is added to all tubes to mask σ1 receptors.
-
-
Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Action and Signaling Pathway
This compound is a σ2 receptor agonist. In tumor cells, which often overexpress σ2 receptors, agonist binding has been shown to induce apoptosis, making it a compound of interest for cancer therapy[2]. A key finding is that this compound induces apoptosis in breast cancer cell lines through a novel pathway that is independent of p53 and caspases[2][3]. This is significant as it suggests that this compound could be effective in tumors that are resistant to conventional chemotherapeutics that rely on these pathways.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Conclusion
This compound is a seminal compound in the study of sigma receptors, offering high affinity and selectivity for the σ2 subtype. Its discovery has enabled a more precise investigation of the physiological and pathological roles of these receptors. The ability of this compound to induce a novel, caspase-independent apoptotic pathway in tumor cells underscores its potential as a lead compound for the development of new anticancer therapies, particularly for drug-resistant cancers. Further research into the detailed molecular mechanisms of this compound's action will be crucial for translating its therapeutic promise into clinical applications.
References
Pharmacological Profile of CB-184: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-184 is a potent and highly selective sigma-2 (σ2) receptor agonist. It has demonstrated significant pro-apoptotic and antitumor activity in preclinical studies. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for receptor binding assays and a visualization of the proposed signaling pathway are also presented to facilitate further research and development. It is important to note that, at the time of this writing, no public data is available on the pharmacokinetics and pharmacodynamics of this compound.
Introduction
The sigma-2 (σ2) receptor is overexpressed in a variety of tumor cell lines and is considered a promising target for the development of novel anti-cancer therapeutics. This compound has emerged as a key pharmacological tool for studying the function of the σ2 receptor and as a potential therapeutic agent itself. This guide synthesizes the current knowledge on the pharmacological properties of this compound.
Binding Affinity and Selectivity
This compound exhibits high affinity for the sigma-2 receptor and remarkable selectivity over the sigma-1 (σ1) receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.
| Receptor | Kᵢ (nM) | Reference |
| Sigma-1 (σ1) | 7436 | [1][2][3][4] |
| Sigma-2 (σ2) | 13.4 | [1][2][3][4] |
| Mu (μ) Opioid | 4.5 | [1][3] |
The data clearly indicates that this compound possesses a 554-fold selectivity for the σ2 receptor over the σ1 receptor[1][3]. While demonstrating high selectivity against the σ1 receptor, it is noteworthy that this compound also shows high affinity for the mu (μ) opioid receptor[1][3].
Mechanism of Action: Induction of Apoptosis
This compound functions as a sigma-2 receptor agonist, and its primary mechanism of action in tumor cells is the induction of apoptosis[1][2]. This pro-apoptotic effect is notable for its activation of a novel, caspase-independent pathway[1][2].
Signaling Pathway
Activation of the sigma-2 receptor by this compound initiates a unique apoptotic cascade that is distinct from traditional apoptotic pathways. Key features of this pathway include:
-
Caspase-Independence: The apoptotic cell death induced by this compound is not inhibited by pan-caspase inhibitors[1][2].
-
Independence from p53: The cytotoxic effects of this compound are observed in cell lines regardless of their p53 tumor suppressor protein status[1][2].
-
No Cytochrome-c Release: The signaling cascade does not involve the release of cytochrome-c from the mitochondria, a hallmark of the intrinsic apoptotic pathway[5].
-
No Change in Bcl-2 Family mRNA: The expression levels of key apoptosis-regulating proteins from the Bcl-2 family remain unchanged at the mRNA level following treatment with sigma-2 receptor agonists[5].
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Experimental Protocols
The following provides a generalized methodology for a competitive radioligand binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors, based on established protocols.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes (for sigma-1) or rat liver membranes (for sigma-2)[6][7].
-
Radioligands:
-
Masking Agent (for sigma-2 assay): (+)-pentazocine to saturate sigma-1 sites[9].
-
Non-specific Binding Control: Haloperidol[7].
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test compound (this compound) at various concentrations.
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Workflow Diagram:
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in fresh buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For Sigma-2 Assays: Include a saturating concentration of (+)-pentazocine to block binding of [³H]-DTG to sigma-1 receptors.
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled ligand like haloperidol to saturate all specific binding sites.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics and Pharmacodynamics
A comprehensive search of the public scientific literature did not yield any specific pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic (in vivo efficacy, dose-response relationships) data for this compound. This represents a significant knowledge gap and an area for future investigation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the sigma-2 receptor, particularly in the context of cancer biology. Its high affinity, selectivity, and unique pro-apoptotic mechanism of action make it a compound of significant interest. The lack of publicly available in vivo data highlights the need for further studies to fully characterize its therapeutic potential. The information and protocols provided in this guide are intended to support and stimulate such future research endeavors.
References
- 1. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
The Role of CB-184 in the Characterization of the Sigma-2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in various pathological conditions, particularly in cancer and neurodegenerative diseases. Its overexpression in proliferating tumor cells has made it a compelling biomarker for cancer diagnosis and a target for therapeutic intervention. The characterization of this enigmatic receptor has been greatly facilitated by the development of selective ligands. Among these, CB-184 stands out as a potent and highly selective tool for elucidating the structure, function, and therapeutic potential of the sigma-2 receptor. This technical guide provides an in-depth overview of the pivotal role of this compound in sigma-2 receptor research, detailing its binding characteristics, experimental applications, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound Binding
The utility of this compound as a research tool is underscored by its high binding affinity and remarkable selectivity for the sigma-2 receptor over its sigma-1 counterpart. The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Binding Affinity of this compound and Related Compounds for Sigma Receptors
| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Reference |
| This compound ((+)-isomer) | 7436 | 13.4 | [1][2] |
| CB-182 ((-)-isomer) | 27.3 | 35.5 | [1] |
| CB-64D | 3063 | 16.5 | [1] |
| CB-64L | 10.5 | 154 | [1] |
Table 2: Selectivity Profile of this compound
| Compound | σ2/σ1 Selectivity Ratio | Reference |
| This compound | 554-fold | [1] |
| CB-64D | 185-fold | [1] |
Note: While highly selective over the sigma-1 receptor, this compound also exhibits high affinity for the mu (µ) opioid receptor (Ki = 4.5 nM)[1]. This cross-reactivity should be considered when designing and interpreting experiments.
Experimental Protocols
This compound is instrumental in a variety of in vitro and in vivo experimental procedures aimed at characterizing the sigma-2 receptor. Below are detailed methodologies for key experiments.
Sigma-2 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for the sigma-2 receptor using [3H]DTG, a non-selective sigma receptor ligand, in the presence of a masking agent to block sigma-1 receptor binding.
Materials:
-
Rat liver membrane homogenates (a rich source of sigma-2 receptors)
-
[3H]1,3-di-o-tolylguanidine ([3H]DTG)
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
Test compound (e.g., this compound) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a final volume of 500 µL, combine the rat liver membrane preparation (typically 200-400 µg of protein), 5 nM [3H]DTG, and 100 nM (+)-pentazocine.
-
Competition: Add varying concentrations of the test compound to the incubation mixture. For determining non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled sigma ligand like haloperidol.
-
Incubation: Incubate the mixture at room temperature for 120 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]DTG (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cells)
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-rich)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.
Materials:
-
Cell line of interest
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After cell attachment, treat with various concentrations of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Signaling Pathways and Mechanisms of Action
The binding of this compound to the sigma-2 receptor initiates a cascade of intracellular events. While the complete signaling network is still under active investigation, several key pathways have been identified.
Sigma-2 Receptor Complex and Downstream Signaling
The sigma-2 receptor (TMEM97) is known to form a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), playing a role in cholesterol homeostasis[3][4][5][6]. The interaction of ligands like this compound with this complex can modulate various downstream signaling pathways.
Caption: Sigma-2 receptor signaling overview.
This compound Induced Apoptotic Pathway
This compound promotes apoptosis in cancer cells, a key aspect of its anti-tumor activity[2]. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the activation of caspases.
Caption: this compound induced apoptotic pathway.
Experimental Workflow for Characterizing this compound
A logical workflow for the comprehensive characterization of this compound's interaction with the sigma-2 receptor would involve a series of integrated experiments.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound has proven to be an indispensable pharmacological tool for the characterization of the sigma-2 receptor. Its high affinity and selectivity have enabled researchers to dissect the receptor's role in cellular processes, particularly in the context of cancer cell proliferation and apoptosis. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the sigma-2 receptor. As our knowledge of this receptor continues to expand, the utility of selective ligands like this compound will undoubtedly remain central to future discoveries in this exciting field of drug development.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
CB-184: A Technical Guide to a Novel Sigma-2 Receptor Ligand and its Implications in Caspase-Independent Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-184 is a potent and highly selective synthetic ligand for the sigma-2 (σ2) receptor, a protein increasingly recognized as a promising target in oncology. Characterized by its high expression in proliferating cancer cells, the sigma-2 receptor is implicated in tumor cell survival and proliferation. This compound has demonstrated significant anti-tumor activity by inducing a novel, caspase-independent apoptotic pathway in various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound, including its mechanism of action, the signaling pathways it modulates, and its potential as a therapeutic agent, both as a monotherapy and in combination with existing chemotherapeutics.
Introduction to this compound and the Sigma-2 Receptor
The sigma-2 (σ2) receptor is overexpressed in a wide range of tumor types, making it an attractive biomarker and therapeutic target for cancer.[1] Unlike many conventional chemotherapy targets, the signaling pathways associated with the σ2 receptor are still being fully elucidated.
This compound has emerged as a key pharmacological tool for studying the function of the σ2 receptor. It is a selective ligand with a high affinity for the σ2 receptor and significantly lower affinity for the sigma-1 (σ1) receptor.[2] This selectivity allows for the specific interrogation of σ2 receptor-mediated cellular processes. Studies have shown that this compound can induce apoptosis in cancer cells, highlighting its therapeutic potential.[2][3]
Quantitative Data
Binding Affinity of this compound
This compound exhibits a high degree of selectivity for the sigma-2 receptor over the sigma-1 receptor. The binding affinities (Ki) are summarized in the table below.
| Receptor | Ki (nM) | Reference |
| Sigma-2 (σ2) | 13.4 | [2] |
| Sigma-1 (σ1) | 7436 | [2] |
Cytotoxicity and Apoptotic Induction
This compound induces dose-dependent cytotoxicity in various breast cancer cell lines, including those sensitive (MCF-7) and resistant (MCF-7/Adr-) to conventional antineoplastic agents.[3] The EC50 for this cytotoxic response was reported to be similar across these cell lines, irrespective of their p53 genotype and drug-resistance phenotype.[4]
Potentiation of Doxorubicin Cytotoxicity
A subtoxic dose of this compound has been shown to significantly potentiate the cytotoxic effects of the chemotherapeutic drug doxorubicin in both drug-sensitive (MCF-7) and drug-resistant (MCF-7/Adr-) breast cancer cell lines.[3][5]
| Cell Line | Treatment | Cytotoxicity (% LDH release) - 24h | Cytotoxicity (% LDH release) - 48h | Reference |
| MCF-7 | Doxorubicin (10 µM) | ~15% | ~25% | [5] |
| This compound (1 µM) | ~5% | ~10% | [5] | |
| Doxorubicin + this compound | ~40% | ~65% | [5] | |
| MCF-7/Adr- | Doxorubicin (10 µM) | ~10% | ~15% | [5] |
| This compound (1 µM) | ~5% | ~10% | [5] | |
| Doxorubicin + this compound | ~35% | ~55% | [5] |
Signaling Pathways and Mechanism of Action
This compound induces apoptosis through a novel signaling pathway that is independent of p53 and caspases.[2][3] This is a significant finding, as many conventional chemotherapies rely on caspase-dependent apoptosis, and mutations in the p53 pathway are common in cancer, often leading to drug resistance.
dot
Caption: Proposed signaling pathway of this compound-induced apoptosis.
The proposed mechanism of action for this compound involves the following key steps:
-
Sigma-2 Receptor Binding: this compound binds to and activates the sigma-2 receptor.[2]
-
Alteration of Sphingolipid Metabolism: Activation of the sigma-2 receptor by this compound leads to a dose-dependent increase in ceramide levels and a decrease in sphingomyelin in breast cancer cells.[6] Ceramide is a well-known pro-apoptotic lipid second messenger.
-
Induction of Endoplasmic Reticulum (ER) Stress: Sigma-2 receptor activation is linked to the release of calcium from the endoplasmic reticulum, which can trigger the unfolded protein response (UPR) and lead to ER stress.[7]
-
Generation of Reactive Oxygen Species (ROS): ER stress and mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species, further promoting apoptosis.[8]
-
Mitochondrial Dysfunction and AIF Release: The accumulation of ceramide and ROS can lead to mitochondrial membrane permeabilization and the release of pro-apoptotic factors such as Apoptosis-Inducing Factor (AIF).[9]
-
Caspase-Independent Apoptosis: AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death in a caspase-independent manner.[1][9]
dot
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and sigma-2 receptor ligands.
Cell Culture
-
Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (drug-sensitive) and MCF-7/Adr- (doxorubicin-resistant) are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (LDH Release)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, doxorubicin, or a combination of both for the desired time period (e.g., 24 or 48 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add a stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the negative control.
Apoptosis Detection (Annexin V Binding Assay)
This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[5][11]
-
Cell Harvesting: Following treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]
-
Cell Fixation and Permeabilization: Fix cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) or proteinase K.[12][14]
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and dUTP conjugated to a fluorescent label (e.g., fluorescein) or biotin. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using a fluorescently labeled dUTP, the cells can be directly visualized by fluorescence microscopy or analyzed by flow cytometry.[15] If using a biotin-labeled dUTP, a secondary detection step with streptavidin conjugated to a fluorescent probe or an enzyme (like HRP for colorimetric detection) is required.
-
Analysis: Quantify the percentage of TUNEL-positive cells.
Conclusion and Future Directions
This compound is a valuable research tool and a promising therapeutic candidate that targets the sigma-2 receptor to induce a unique form of caspase-independent apoptosis in cancer cells. Its ability to kill cancer cells irrespective of their p53 status and to potentiate the effects of conventional chemotherapeutics makes it a particularly attractive agent for further development.
Future research should focus on:
-
Elucidating the complete signaling pathway: A more detailed understanding of the molecular players upstream and downstream of the sigma-2 receptor will be crucial for rational drug design and identifying potential biomarkers of response.
-
In vivo efficacy: While in vitro studies are promising, further preclinical studies in animal models are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination therapies: Systematically exploring the synergistic effects of this compound with a broader range of chemotherapeutic agents and targeted therapies could lead to more effective treatment strategies for resistant cancers.
The continued investigation of this compound and other sigma-2 receptor ligands holds significant promise for the development of novel and effective cancer therapies.
References
- 1. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sileks.com [sileks.com]
- 14. abcam.com [abcam.com]
- 15. DeadEnd™ Fluorometric TUNEL System Protocol [promega.com]
The Role of Sigma-2 Receptors in Neurodegenerative Diseases: A Technical Guide
Executive Summary: The sigma-2 receptor (S2R), identified as transmembrane protein 97 (TMEM97), has emerged as a critical modulator of cellular processes frequently dysregulated in neurodegenerative diseases.[1] Located primarily in the endoplasmic reticulum and plasma membrane, S2R is involved in key pathways including cholesterol homeostasis, autophagy, and calcium signaling.[1][2] Its interaction with pathogenic protein oligomers, such as amyloid-β and α-synuclein, positions it as a promising therapeutic target. Preclinical studies have demonstrated that small molecule modulators of S2R can mitigate synaptotoxicity, reduce neuroinflammation, and improve cognitive and motor deficits in models of Alzheimer's, Parkinson's, and Huntington's diseases. This technical guide provides an in-depth overview of the core functions of S2R in neurodegeneration, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support ongoing research and drug development efforts.
The Sigma-2 Receptor (TMEM97): A Multifunctional Modulator
First distinguished pharmacologically from the sigma-1 receptor in 1990, the gene encoding S2R was identified as TMEM97 in 2017.[1] S2R/TMEM97 is a four-pass transmembrane protein expressed in various tissues, with notable concentrations in the central nervous system, including the cerebellum, motor cortex, hippocampus, and substantia nigra.[2][3] It often functions in concert with other proteins, most notably the progesterone receptor membrane component 1 (PGRMC1), with which it regulates cellular trafficking and signaling.[2][4] The receptor is also a key player in cholesterol homeostasis, forming a trimeric complex with PGRMC1 and the low-density lipoprotein receptor (LDLR) to facilitate the uptake of lipoproteins, apolipoprotein E (ApoE), and, pathologically, amyloid-β (Aβ) oligomers.[5][6][7]
The Role of S2R in Major Neurodegenerative Diseases
S2R's involvement in fundamental cellular processes makes it a key player in the pathophysiology of multiple neurodegenerative disorders.
Alzheimer's Disease (AD)
In the context of AD, S2R/TMEM97 is directly implicated in the synaptotoxicity induced by soluble Aβ oligomers.[2] Evidence suggests that S2R is a component of a multiprotein synaptic receptor complex that binds Aβ oligomers, leading to synaptic dysfunction and loss.[5][7] Small molecule S2R antagonists, such as CT1812 and SAS-0132, have been shown to displace Aβ oligomers from neuronal receptors, prevent their binding, and consequently rescue synaptic deficits and improve cognitive performance in AD mouse models.[2][8][9] Furthermore, by forming a complex with LDLR and PGRMC1, S2R is critical for the cellular uptake of Aβ42 and ApoE, suggesting that its modulation could inhibit the neuronal accumulation of toxic peptides.[5][6][7][10]
Parkinson's Disease (PD) and α-Synucleinopathies
The pathology of PD and other α-synucleinopathies, like dementia with Lewy bodies, is characterized by the aggregation of α-synuclein protein.[2] Toxic α-synuclein oligomers, derived from both recombinant sources and the brains of PD patients, induce deficits in neuronal lipid vesicle trafficking.[4] Selective S2R antagonists have been shown to block these deficits in a dose-dependent manner.[4][11] The mechanism is believed to involve the modulation of pathways such as autophagy and lysosomal function, which are critical for clearing protein aggregates and are known to be impaired in these diseases.[2][4] For instance, S2R antagonists can block the α-synuclein oligomer-induced upregulation of lysosomal-associated membrane protein-2A (LAMP-2A), a key protein in chaperone-mediated autophagy.[4]
Huntington's Disease (HD)
HD is a genetic disorder resulting from a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT).[12] This protein is prone to misfolding and aggregation, causing neuronal degeneration. In cellular models of HD, selective S2R/TMEM97 modulators have demonstrated significant neuroprotective effects, reducing the neuronal toxicity induced by mHTT.[12] Notably, this neuroprotective effect is not blocked by sigma-1 receptor antagonists, confirming that the action is mediated specifically through S2R.[12] Further research suggests a potential synergistic effect, where the simultaneous activation of the sigma-1 receptor and inhibition of S2R provides enhanced neuroprotection against mHTT-induced cell death.
Amyotrophic Lateral Sclerosis (ALS)
The role of S2R/TMEM97 in ALS is not as well-defined as in other neurodegenerative diseases, and it represents a significant research gap. Much of the existing research on sigma receptors in ALS has focused on the sigma-1 receptor, for which several ligands have been investigated for their neuroprotective potential. While some studies mention ALS in the broader context of neurodegenerative diseases where S2R could be involved, specific mechanistic studies and preclinical data on S2R modulation in ALS models are currently lacking.[6][10]
Key Signaling Pathways and Mechanisms
S2R exerts its influence on neuronal health and disease through several interconnected signaling pathways.
Cholesterol Homeostasis and Aβ Trafficking
S2R/TMEM97 is a central regulator of cholesterol metabolism. It forms a trimeric complex with PGRMC1 and LDLR at the plasma membrane, which is essential for the efficient cellular uptake of LDL, ApoE, and Aβ monomers and oligomers.[5][6][7][10] Disrupting this complex, either genetically or pharmacologically, leads to a decreased internalization of these molecules.[5] Intracellularly, S2R/TMEM97 also interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of cholesterol out of lysosomes.[2] This dual role in cholesterol influx and intracellular trafficking is critically important in AD, where lipid dyshomeostasis is a well-established pathological feature.
Caption: S2R in Cholesterol Homeostasis and Ligand Uptake.
Regulation of Autophagy
Autophagy is a cellular degradation process vital for clearing misfolded protein aggregates and damaged organelles, and its dysfunction is a common theme in neurodegeneration.[2] S2R, in conjunction with PGRMC1, plays a regulatory role in this pathway.[2][4] Inhibition of S2R/PGRMC1 can disrupt autophagy, leading to the accumulation of autophagosomes and aberrant mitochondria.[2] This modulation is thought to be connected to the mTOR signaling pathway, a master regulator of cell growth and autophagy. By influencing autophagy, S2R can directly impact the cell's ability to cope with the toxic protein burdens characteristic of diseases like AD, PD, and HD.
Caption: S2R Regulation of the Autophagy Pathway.
Calcium Homeostasis
Maintaining intracellular calcium (Ca²⁺) homeostasis is crucial for proper neuronal function, and its dysregulation is a known factor in neurotoxic cascades. S2R is involved in modulating intracellular Ca²⁺ levels. Pharmacological studies have shown that S2R ligands can induce an immediate, transient release of Ca²⁺ from the endoplasmic reticulum. This is followed by a latent, sustained Ca²⁺ release from thapsigargin-insensitive intracellular stores, suggesting a complex regulatory mechanism.[2] By influencing Ca²⁺ signaling, S2R can impact a wide range of neuronal activities, from neurotransmission to apoptosis, providing another avenue through which it may affect neurodegenerative processes.
Caption: S2R Modulation of Intracellular Calcium Release.
Quantitative Data on S2R Properties
The pharmacological characterization of S2R relies on quantitative measures of ligand binding affinity (Kᵢ) and receptor density (Bₘₐₓ).
Table 1: Binding Affinities (Kᵢ) of Select Ligands for Sigma-2 Receptors
| Compound | Radioligand | Tissue/Cell Source | S2R Kᵢ (nM) | S1R Kᵢ (nM) | Selectivity (S1R/S2R) | Citation(s) |
| [³H]DTG | - | Rat Liver | 39.9 | 35.5 | ~0.9x | [13] |
| RHM-4 | [¹²⁵I]RHM-4 | Rat Liver | 0.2 | >1000 | >5000x | [13] |
| Haloperidol | [³H]DTG | Jurkat Cells | 210 | - | - | [2] |
| SAS-1121 | [³H]DTG | C. elegans model | Neuroprotective | - | - | [3] |
| DKR-1677 | [³H]DTG | Rat σ₂R/TMEM97 | High Affinity | - | Good Selectivity | [12] |
| CT1812 | - | - | S2R Modulator | - | - | [2][9] |
Table 2: Density (Bₘₐₓ) of Sigma-2 Receptors in Various Tissues
| Radioligand | Tissue/Cell Source | Bₘₐₓ (fmol/mg protein) | Kₐ (nM) | Citation(s) |
| [³H]DTG | Rat Liver Membrane | 6040 ± 74 | 9.45 | [13] |
| [¹²⁵I]RHM-4 | Rat Liver Membrane | 3894 ± 90 | 0.2 | [13] |
| RHM-4 | Primary Rat Neurons | 1448 | 1.37 | [5] |
| [³H]Haloperidol | Human Cerebellum (post-mortem) | 358 ± 13 | 0.95 |
Key Experimental Protocols
Reproducible and standardized methods are essential for advancing S2R research. This section details protocols for key in vitro and in vivo assays.
Radioligand Binding Assay for S2R Characterization
This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of a test compound for S2R using [³H]DTG.
-
Objective: To determine the Kᵢ of a test compound for S2R.
-
Materials and Reagents:
-
Tissue homogenate (e.g., rat liver membranes, ~300 µg protein per well)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine)
-
S1R Masking Agent: (+)-Pentazocine
-
Non-specific binding control: Haloperidol or cold DTG
-
Test compounds at various concentrations
-
96-well plates, filter mats (e.g., GF/B), scintillation fluid, and counter.
-
-
Workflow Diagram:
Caption: Experimental workflow for a S2R radioligand binding assay.
-
Step-by-Step Procedure:
-
Prepare membrane homogenates from a tissue with high S2R expression (e.g., rat liver).
-
In a 96-well plate, add assay buffer, membrane homogenate (~300 µg protein), and 100 nM (+)-pentazocine to each well to saturate and block binding to sigma-1 receptors.[13]
-
Add the radioligand, [³H]DTG, at a final concentration near its Kₐ (e.g., 5-25 nM).[2]
-
Add the unlabeled test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of an unlabeled S2R ligand like haloperidol (10 µM) or DTG (10 µM).[2][13]
-
Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
In Vitro Neuroprotection Assay in an mHTT Model of Huntington's Disease
This protocol assesses the ability of a test compound to protect neurons from mHTT-induced toxicity.[12]
-
Objective: To quantify the neuroprotective effect of a compound against mHTT-induced cell death.
-
Materials and Reagents:
-
Primary cortical neurons (e.g., from E15 mouse embryos)
-
Culture medium (e.g., Neurobasal medium with B27 supplement)
-
Plasmids: pGW1-Htt-N586-82Q (mHTT) and pEGFP
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds
-
Fixative: 4% paraformaldehyde (PFA)
-
Nuclear stain: Hoechst 33342
-
Fluorescence microscope.
-
-
Step-by-Step Procedure:
-
Culture primary cortical neurons for 7 days in vitro.
-
Co-transfect neurons with the mHTT plasmid (Htt-N586-82Q) and a GFP plasmid (to identify transfected cells) using a suitable transfection reagent. A control group should be transfected with a normal HTT construct (e.g., Htt-N586-22Q).
-
Immediately after transfection, treat the neurons with the test compound at various concentrations or vehicle control.
-
Incubate the treated neurons for 48 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Stain the cell nuclei with Hoechst 33342.
-
Using a fluorescence microscope, acquire images of the GFP-positive (transfected) neurons.
-
-
Data Analysis:
-
For each condition, manually or automatically count the number of GFP-positive neurons.
-
Within the GFP-positive population, count the number of cells exhibiting condensed, pyknotic nuclei (a hallmark of apoptosis) based on the Hoechst staining.
-
Calculate the percentage of cell death for each condition: (Number of pyknotic GFP-positive cells / Total number of GFP-positive cells) * 100.
-
Compare the percentage of cell death in compound-treated groups to the vehicle-treated mHTT group to determine the degree of neuroprotection.
-
In Vivo Assessment of Cognitive Function: The Morris Water Maze (MWM)
The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases like AD.
-
Objective: To evaluate the effect of a test compound on spatial learning and memory deficits in a transgenic mouse model of AD.
-
Apparatus and Setup:
-
A circular pool (~1.2 m diameter) filled with opaque water (using non-toxic paint) maintained at 20-24°C.
-
An escape platform (10 cm diameter) submerged ~1 cm below the water surface.
-
Various high-contrast visual cues placed around the room, visible from the pool.
-
A video tracking system to record and analyze the mouse's swim path.
-
-
Step-by-Step Procedure:
-
Cued Training (Day 1): The platform is made visible (e.g., with a flag) and placed in a different quadrant for each of 4 trials. This phase teaches the mouse the basic task of finding a platform to escape the water.
-
Acquisition Phase (Days 2-5): The platform is hidden (submerged) and kept in the same location (target quadrant) for all trials. The mouse is released from different start positions for each of 4 daily trials. The mouse must use the distal visual cues to learn the platform's location. A maximum trial time of 60-90 seconds is set. If the mouse fails to find the platform, it is gently guided to it.
-
Probe Trial (Day 6): The platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds. This trial assesses how well the mouse has learned the platform's location.
-
-
Data Analysis:
-
Escape Latency: The time taken to find the hidden platform during the acquisition phase. A shorter latency over successive days indicates learning.
-
Path Length: The distance swam to find the platform. A shorter path indicates more efficient learning.
-
Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform used to be. A significant preference for the target quadrant indicates strong spatial memory.
-
Swim speed is also analyzed to rule out motor deficits as a confounding factor.
-
Conclusion and Future Directions
The sigma-2 receptor/TMEM97 is a compelling molecular target for the development of disease-modifying therapies for neurodegenerative disorders. Its multifaceted role in modulating the toxicity of protein aggregates, regulating essential cellular processes like cholesterol homeostasis and autophagy, and its accessibility to small molecule ligands underscores its therapeutic potential. Data from preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases are highly encouraging, demonstrating that S2R modulators can effectively counteract key pathological mechanisms.
Future research should focus on several key areas:
-
Elucidating the role of S2R in ALS: Given the lack of research, studies are needed to determine if S2R is a viable therapeutic target in ALS.
-
Quantitative Receptor Mapping: More detailed quantitative autoradiography and PET imaging studies are required to map the changes in S2R density in the human brain throughout the progression of various neurodegenerative diseases.
-
Biomarker Development: Identifying and validating downstream biomarkers of S2R modulation will be crucial for monitoring target engagement and therapeutic efficacy in clinical trials.
-
Refining Ligand Pharmacology: Continued drug development efforts are needed to generate S2R ligands with optimal selectivity, brain penetrance, and specific functional activities (e.g., antagonist vs. allosteric modulator) tailored for each disease context.
By building on the foundational knowledge outlined in this guide, the scientific community can continue to unlock the therapeutic potential of the sigma-2 receptor and develop novel treatments for these devastating diseases.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson’s patient brain‐derived α‐synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor complex are responsible for the cellular uptake of Aβ42 and its protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preliminary in vitro Studies with JZL184 (CB-184): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on JZL184, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The inhibition of MAGL by JZL184 leads to an accumulation of 2-AG, which subsequently enhances the activation of cannabinoid receptors, primarily the CB1 receptor.[1][2][3] This guide will focus on the anticancer properties of JZL184 observed in various cancer cell lines, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the underlying signaling pathways. While the compound is widely identified in scientific literature as JZL184, this document will refer to it as JZL184 (CB-184) to align with the initial query.
Mechanism of Action
JZL184 exerts its biological effects by selectively inhibiting the MAGL enzyme. This inhibition prevents the breakdown of the endocannabinoid 2-AG into arachidonic acid and glycerol.[1][2] The resulting increase in endogenous 2-AG levels leads to the activation of cannabinoid receptors, predominantly CB1, initiating a cascade of downstream signaling events.[1][2][3] These events have been shown to culminate in anti-invasive and antimetastatic effects in cancer cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies with JZL184 (this compound).
Table 1: Inhibitory Activity of JZL184
| Target Enzyme | Substrate | IC50 Value | Cell/System | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol (2-AG) | 8 nM | Brain membranes | [4] |
| Fatty Acid Amide Hydrolase (FAAH) | Oleamide | 4 µM | Brain membranes | [4] |
Table 2: Effect of JZL184 on Endocannabinoid Levels in A549 Lung Cancer Cells
| Treatment | Concentration | Duration | 2-AG Levels (vs. Vehicle) | AEA Levels | Reference |
| JZL184 | Various | 6 hours | Significantly Increased | Below limit of quantification | [1][2] |
Table 3: Anti-Invasive Effects of JZL184 on Lung Cancer Cells
| Cell Line | Treatment | Concentration | Duration | Reduction in Invasion (vs. Vehicle) | Reference |
| A549 | JZL184 | Time- and concentration-dependent | 72 hours | Significant | [1][2] |
| H358 | JZL184 | 1 µmol/L | 72 hours | Significant | [1] |
Experimental Protocols
This section details the methodologies for key in vitro experiments performed with JZL184 (this compound).
Cell Culture
Human lung carcinoma cell lines (A549 and H358) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
Measurement of Endocannabinoid Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Cell Lysis: A549 cells were treated with JZL184 or vehicle for 6 hours. Cells were then washed with PBS, and lipids were extracted using a mixture of methyl formate and ethyl acetate.
-
Sample Preparation: The lipid extracts were dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: The levels of 2-AG and anandamide (AEA) were quantified using a validated LC-MS method with appropriate internal standards. Concentrations were normalized to cellular protein levels.[1][2]
Matrigel Invasion Assay
-
Chamber Preparation: Boyden chambers with Matrigel-coated membranes (8 µm pore size) were used. The lower chamber was filled with a chemoattractant (e.g., medium with FBS).
-
Cell Seeding: Cancer cells (e.g., A549, H358) were pre-treated with JZL184, antagonists (e.g., AM251 for CB1), or vehicle. The cells were then seeded into the upper chamber in a serum-free medium.
-
Incubation: The chambers were incubated for a specified period (e.g., 72 hours) to allow for cell invasion through the Matrigel.
-
Quantification: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope. The extent of invasion was expressed as a percentage of the vehicle-treated control.[1]
Western Blot Analysis for TIMP-1 Expression
-
Cell Treatment and Lysis: Cells were treated with JZL184, 2-AG, or vehicle for 72 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody against Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) and a loading control (e.g., β-actin). This was followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry. TIMP-1 protein levels were normalized to the loading control.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of JZL184 (this compound) and a typical experimental workflow for assessing its anti-invasive effects.
Caption: Proposed signaling pathway of JZL184 (this compound) in inhibiting cancer cell invasion.
Caption: Experimental workflow for the Matrigel invasion assay.
Conclusion
The preliminary in vitro data for JZL184 (this compound) demonstrate its potential as an anticancer agent, particularly in inhibiting cancer cell invasion and metastasis.[1][2][3] Its mechanism of action through the selective inhibition of MAGL and subsequent enhancement of 2-AG signaling provides a novel therapeutic avenue for exploration.[1][2][3] The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of JZL184 (this compound). Further studies are warranted to fully elucidate its efficacy and safety profile in various cancer models.
References
Methodological & Application
Application Notes and Protocols for Cellular Function Modulators
A-Note on Compound Identification: The initial query for "CB-184" has been interpreted to potentially refer to several compounds due to the limited specific public data for a compound solely designated as "this compound" in the context of extensive cell culture protocols. This document provides detailed information on three compounds: This compound (a sigma-2 receptor agonist) , JZL184 (a monoacylglycerol lipase inhibitor) , and LP-184 (an acylfulvene DNA alkylating agent) . Researchers should verify the specific compound of interest for their experiments.
This compound: A Sigma-2 Receptor Agonist
Introduction: this compound is a selective agonist for the sigma-2 (σ2) receptor, a transmembrane protein primarily located in the endoplasmic reticulum. The sigma-2 receptor is overexpressed in various tumor cell lines and is implicated in cell proliferation and apoptosis. This compound has been shown to induce a caspase-independent apoptotic pathway in breast cancer cells and inhibit the production of inflammatory cytokines in T-lymphocytes.
Mechanism of Action: this compound binds to the sigma-2 receptor, initiating a signaling cascade that leads to cell death. This pathway is notably independent of p53 and caspases, suggesting a unique mechanism of action that could be effective in tumors resistant to conventional therapies that rely on these pathways. In immune cells, this compound has been observed to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-2.
Quantitative Data for this compound
| Cell Line | Assay Type | Parameter | Value | Treatment Conditions |
| Jurkat (Human T-lymphocyte) | Cytokine Release | Inhibition of TNF-α | Dose-dependent | 1, 5, 10 µM for 16 hours |
| Jurkat (Human T-lymphocyte) | Cytokine Release | Inhibition of IL-2 | Dose-dependent | 1, 5, 10 µM for 16 hours |
| MCF-7 (Human Breast Cancer) | Cytotoxicity | EC50 | Similar across cell lines | Not specified |
| MCF-7/Adr- (Doxorubicin-resistant) | Cytotoxicity | EC50 | Similar across cell lines | Not specified |
| T47D (Human Breast Cancer) | Cytotoxicity | EC50 | Similar across cell lines | Not specified |
| SKBr3 (Human Breast Cancer) | Cytotoxicity | EC50 | Similar across cell lines | Not specified |
| MCF-7 | Apoptosis | Annexin V Binding | Increased | 100 µM for 48 hours |
Experimental Protocols for this compound
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
MCF-7 or other target cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) for 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Visualizations for this compound
JZL184: A Monoacylglycerol Lipase (MAGL) Inhibitor
Introduction: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, JZL184 elevates the levels of 2-AG, which can then activate cannabinoid receptors, primarily CB1 and CB2.[1][2] In the context of cancer cell biology, JZL184 has been shown to reduce cell invasion and metastasis, particularly in lung cancer models.[1]
Mechanism of Action: JZL184 covalently modifies the catalytic serine residue of MAGL, leading to its irreversible inhibition. The resulting accumulation of 2-AG leads to the activation of cannabinoid receptors. In lung cancer cells, this signaling cascade has been shown to upregulate the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), which in turn inhibits the activity of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation and cell invasion.[3]
Quantitative Data for JZL184
| Cell Line | Assay Type | Parameter | Value | Treatment Conditions |
| A549 (Human Lung Carcinoma) | Cell Invasion | Reduction in Invasion | Time and concentration-dependent | 1 µM for 72 hours |
| H358 (Human Lung Carcinoma) | Cell Invasion | Reduction in Invasion | Confirmed anti-invasive effect | Not specified |
| A549 | Endocannabinoid Levels | 2-AG Increase | Significant | 6-hour incubation |
| Rat Hippocampal Cultures | Enzyme Inhibition | IC50 for MGL | 0.22 ± 0.06 µM | 24-hour treatment |
Experimental Protocols for JZL184
1. Matrigel Invasion Assay
-
Objective: To assess the effect of JZL184 on the invasive potential of cancer cells.
-
Materials:
-
A549 or other invasive cancer cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
JZL184 stock solution (in DMSO)
-
Boyden chamber inserts (8-µm pore size)
-
Matrigel Basement Membrane Matrix
-
24-well companion plates
-
Cotton swabs
-
Crystal Violet staining solution
-
-
Procedure:
-
Thaw Matrigel on ice overnight. Dilute with cold, serum-free DMEM to the desired concentration.
-
Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest A549 cells and resuspend them in serum-free DMEM at a density of 5 x 10⁴ cells/mL.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber, add DMEM with 10% FBS as a chemoattractant.
-
Add different concentrations of JZL184 or vehicle control to both the upper and lower chambers.
-
Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of invading cells in several microscopic fields.
-
Visualizations for JZL184
References
Application Notes and Protocols for CB-184 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CB-184, a selective sigma-2 (σ2) receptor ligand, in competitive binding assays. This document outlines the necessary protocols, data interpretation, and relevant signaling pathways to facilitate research into the σ2 receptor system.
Introduction to this compound
This compound is a potent and highly selective ligand for the sigma-2 (σ2) receptor, an intracellular protein encoded by the TMEM97 gene.[1][2] The σ2 receptor is overexpressed in a variety of tumor cells and is implicated in cellular proliferation and apoptosis.[2][3] this compound's high affinity and selectivity make it an invaluable tool for characterizing the σ2 receptor and for screening novel compounds targeting this receptor. It has been shown to promote apoptosis and possesses antitumor activity.[4]
Quantitative Data for this compound
The binding affinity of this compound for the σ2 receptor, as well as its selectivity over the sigma-1 (σ1) receptor and its affinity for the mu (μ) opioid receptor, are summarized below. This data is critical for designing and interpreting competitive binding experiments.
| Ligand | Receptor | K_i_ (nM) | Selectivity (σ1/σ2) | Reference |
| This compound | Sigma-2 (σ2) | 13.4 | 554-fold | [4][5] |
| Sigma-1 (σ1) | 7436 | [4][5] | ||
| Mu (μ) Opioid | 4.5 | [5] | ||
| CB-64D | Sigma-2 (σ2) | 16.5 | 185-fold | [5] |
| Sigma-1 (σ1) | 3063 | [5] | ||
| Mu (μ) Opioid | 37.6 | [5] |
Experimental Protocol: Sigma-2 Receptor Competitive Binding Assay
This protocol describes a generalized competitive radioligand binding assay to determine the affinity of unlabelled test compounds for the σ2 receptor using [³H]1,3-di-o-tolylguanidine ([³H]DTG) as the radioligand and this compound as a reference competitor.
Materials and Reagents
-
Membrane Preparation: Rat liver membranes or membranes from cell lines expressing the σ2 receptor (e.g., Jurkat, PC12).
-
Radioligand: [³H]DTG (specific activity ~40-60 Ci/mmol).
-
Reference Ligand: this compound.
-
Sigma-1 Masking Ligand: (+)-Pentazocine.
-
Non-specific Binding Control: Haloperidol or unlabeled DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Experimental Procedure
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL. Protein concentration should be optimized for the specific tissue or cell line.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Assay Buffer.
-
Membrane homogenate (40-100 µg of protein).
-
(+)-Pentazocine (100-500 nM final concentration) to saturate and block binding to σ1 receptors.[6]
-
[³H]DTG at a concentration near its K_d_ for the σ2 receptor (typically 3-10 nM).
-
Unlabeled competitor (e.g., this compound or test compound) at varying concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding , add vehicle instead of a competitor.
-
For non-specific binding , add a high concentration of an unlabeled ligand like haloperidol (10 µM).[6][7]
-
-
Incubation: Incubate the plate at 25°C for 120 minutes to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (K_i_) for the test compound using the Cheng-Prusoff equation:
K_i_ = IC₅₀ / (1 + [L]/K_d_)
Where:
-
[L] is the concentration of the radioligand.
-
K_d_ is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by the σ2 receptor and a typical experimental workflow for a competitive binding assay.
Caption: Workflow for a sigma-2 receptor competitive binding assay.
Caption: Key signaling pathways modulated by the sigma-2 receptor.
Discussion and Interpretation
This compound's activation of the σ2 receptor has been linked to a novel p53- and caspase-independent apoptotic pathway in some cancer cell lines, though caspase involvement can be cell-type and ligand-dependent.[9][10] Studies have shown that this compound can cause a dose-dependent increase in ceramide levels and a decrease in sphingomyelin in breast cancer cells.[11]
The σ2 receptor, in complex with Progesterone Receptor Membrane Component 1 (PGRMC1), is involved in a multitude of cellular processes.[1][4] These include the regulation of autophagy, cholesterol homeostasis, and calcium signaling.[1][2][12] In the context of neurodegenerative diseases, σ2 receptor modulation can interfere with the binding of toxic amyloid-β oligomers to neurons.[1]
When using this compound in competitive binding assays, it is crucial to consider its high affinity for the mu (μ) opioid receptor.[5] In experimental systems expressing this receptor, appropriate controls or the use of opioid receptor antagonists may be necessary to isolate the effects mediated by the σ2 receptor.
These application notes provide a framework for utilizing this compound as a tool to investigate the σ2 receptor. The provided protocols and pathway information should enable researchers to design robust experiments and accurately interpret their findings in the pursuit of novel therapeutics targeting this important receptor.
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor and progesterone receptor membrane component 1 (PGRMC1) are two different proteins: Proofs by fluorescent labeling and binding of sigma-2 receptor ligands to PGRMC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Sigma-2 Receptor as a Potential Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with JZL184 (CB-184)
Disclaimer: The compound "CB-184" was not found in the scientific literature during our search. Based on the alphanumeric similarity, it is highly probable that the intended compound of interest is JZL184 , a well-researched monoacylglycerol lipase (MAGL) inhibitor. The following application notes and protocols are based on published in vivo studies of JZL184. Researchers should verify the identity of their compound before proceeding with any experimentation.
Introduction
JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, JZL184 elevates the levels of 2-AG in various tissues, including the brain, leading to the activation of cannabinoid receptors, primarily CB1 and CB2.[1][3][4] This modulation of the endocannabinoid system has shown therapeutic potential in various preclinical models of cancer, pain, inflammation, and anxiety.[1][3][5][6] These application notes provide detailed protocols for utilizing JZL184 in in vivo animal studies to investigate its pharmacological effects.
Mechanism of Action
JZL184 exerts its effects by covalently and irreversibly inhibiting MAGL. This leads to a significant and sustained increase in the concentration of the endocannabinoid 2-AG.[1][7] 2-AG is an endogenous ligand for both CB1 and CB2 cannabinoid receptors. The subsequent activation of these G-protein coupled receptors initiates downstream signaling cascades that can modulate neurotransmission, inflammation, and cell proliferation.[4] For instance, in the context of cancer, JZL184-mediated elevation of 2-AG has been shown to activate CB1 receptors, leading to an anti-invasive and anti-metastatic effect.[1][2]
Signaling Pathway of JZL184
Caption: JZL184 inhibits MAGL, increasing 2-AG levels and activating CB1/CB2 receptors.
Data Presentation: In Vivo Dosing and Effects of JZL184
The following table summarizes quantitative data from various in vivo studies using JZL184. This information can serve as a guide for designing new experiments.
| Animal Model | Application | Dose Range | Administration Route | Frequency | Key Findings | Reference |
| Athymic Nude Mice | Lung Cancer Metastasis | ≥ 8 mg/kg | Intraperitoneal (i.p.) | Every 72 hours for 4 weeks | Dose-dependent antimetastatic effect. | [1] |
| Mice | CB1 Receptor Activity | 1.6 - 40 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | High doses (≥16 mg/kg) decreased CB1 receptor density and function. | [8] |
| Mice | Neuropathic Pain | 1.6 - 40 mg/kg | Intraperitoneal (i.p.) | Daily | Low doses (≤8 mg/kg) maintained antinociceptive effects without tolerance. | [8] |
| Mice | Inflammatory Pain | 4, 16, 40 mg/kg | Intraperitoneal (i.p.) | Acute or repeated | Dose-dependently attenuated carrageenan-induced paw edema and allodynia. | [3] |
| Male DB1A Mice | Inflammatory Arthritis | 8 or 40 mg/kg | Subcutaneous (s.c.) | Daily for 16 days | Dose-dependently attenuated clinical scores and functional deficits. | [9] |
| Rats | Anxiety | 1 - 8 mg/kg | Intraperitoneal (i.p.) | Single injection or daily for 6 days | Anxiolytic-like effects at 8 mg/kg under high-aversiveness conditions. | [5] |
| Mice | Cerebral Ischemia | Not specified | Not specified | Not specified | Reduced brain infarction and pro-inflammatory molecules. | [10] |
| CD Mice | Williams-Beuren Syndrome | 8 mg/kg | Not specified | Daily for 10 days | Restored altered CB1 receptor density and coupling to G-proteins. | [11] |
Experimental Protocols
Preparation and Administration of JZL184
Materials:
-
JZL184 powder
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for administration (appropriate gauge for the animal and route)
Protocol:
-
Vehicle Preparation: A common vehicle for JZL184 is a 1:1:18 mixture of ethanol:Emulphor:saline. To prepare, mix one part absolute ethanol with one part Emulphor. Vortex thoroughly. Then, add 18 parts of sterile 0.9% saline and vortex again until a homogenous emulsion is formed.
-
JZL184 Formulation:
-
Weigh the required amount of JZL184 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously for several minutes until the compound is fully dissolved or suspended. Gentle warming or brief sonication may aid in dissolution, but care should be taken to avoid degradation.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is the most common route of administration for JZL184 in mice and rats.[5][8] Ensure proper restraint of the animal. Lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Subcutaneous (s.c.) Injection: This route has also been used.[9] Pinch a fold of skin on the animal's back and insert the needle at the base of the fold.
-
In Vivo Cancer Metastasis Study
This protocol is adapted from a study investigating the effect of JZL184 on lung cancer metastasis in athymic nude mice.[1]
Animal Model: Athymic nude mice are used as they can accept human cancer cell xenografts.
Experimental Workflow:
Caption: Workflow for an in vivo lung cancer metastasis study using JZL184.
Protocol:
-
Cell Culture: Culture A549 human lung carcinoma cells under standard conditions.
-
Cell Injection: On day 0, harvest the A549 cells and resuspend them in sterile phosphate-buffered saline (PBS). Inject the cells (e.g., 2.5 x 10^6 cells in 200 µL) into the lateral tail vein of each mouse.
-
Treatment Groups: Randomly divide the mice into treatment groups:
-
Vehicle control group
-
JZL184 treatment group (e.g., 8 mg/kg)
-
-
Drug Administration: Begin treatment shortly after cell injection. Administer JZL184 or vehicle via intraperitoneal injection every 72 hours for a total of 4 weeks.[1]
-
Monitoring: Monitor the animals regularly for signs of tumor burden and general health.
-
Endpoint Analysis: At the end of the 4-week treatment period, euthanize the mice. Excise the lungs and fix them in formalin. The number and size of metastatic nodules on the lung surface can be counted. For more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize micrometastases.
In Vivo Pain and Inflammation Study (Carrageenan-Induced Paw Edema)
This protocol is based on a model of inflammatory pain in mice.[3]
Animal Model: Standard laboratory mice (e.g., C57BL/6).
Protocol:
-
Baseline Measurements: Before any treatment, measure the baseline paw volume of the mice using a plethysmometer. Also, assess the baseline mechanical withdrawal threshold using von Frey filaments.
-
JZL184 Administration: Administer JZL184 (e.g., 4, 16, or 40 mg/kg, i.p.) or vehicle to the respective groups of mice.
-
Induction of Inflammation: 30 minutes after JZL184 administration, inject a 1% solution of carrageenan in sterile saline into the plantar surface of the right hind paw.
-
Assessment of Edema: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). The increase in paw volume compared to the baseline measurement is an indicator of edema.
-
Assessment of Mechanical Allodynia: Measure the mechanical withdrawal threshold at the same time points. This is done by applying von Frey filaments of increasing force to the plantar surface of the paw and observing the withdrawal response. A decrease in the withdrawal threshold indicates allodynia (pain from a non-painful stimulus).
-
Data Analysis: Compare the paw volume and withdrawal thresholds between the JZL184-treated groups and the vehicle control group.
Important Considerations for In Vivo Studies with JZL184
-
Dose-Response and Tolerance: High doses of JZL184 (≥16 mg/kg) administered repeatedly can lead to desensitization and downregulation of CB1 receptors.[8] Therefore, it is crucial to use the lowest effective dose, especially in chronic studies, to avoid the development of tolerance.
-
CB1 vs. CB2 Receptor-Mediated Effects: The effects of JZL184 can be mediated by either CB1 or CB2 receptors, or both.[3] To dissect the specific receptor involvement, co-administration with selective CB1 (e.g., AM251) or CB2 (e.g., SR144528) antagonists can be employed.[1][3]
-
Pharmacokinetics: The pharmacokinetic profile of JZL184 should be considered when designing the dosing regimen. The duration of MAGL inhibition and the resulting elevation of 2-AG will influence the timing of behavioral or physiological assessments.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals closely for any adverse effects of the treatment.
By following these detailed application notes and protocols, researchers can effectively utilize JZL184 as a tool to investigate the role of the endocannabinoid system in various physiological and pathological processes in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome | eLife [elifesciences.org]
- 5. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase Inhibition Using JZL184 Attenuates Paw Inflammation and Functional Deficits in a Mouse Model of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JZL184, as a monoacylglycerol lipase inhibitor, down-regulates inflammation in a cannabinoid pathway dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of CB-184 for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative in vivo assessment of biochemical processes. This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. One such radiotracer, [¹¹C]CB-184, has emerged as a promising ligand for imaging the 18-kDa translocator protein (TSPO).
TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation associated with a variety of neurodegenerative diseases and other central nervous system disorders. [¹¹C]this compound, chemically known as N,N-di-n-propyl-2-[2-(4-[¹¹C]methoxyphenyl)-6,8-dichloroimidazol[1,2-a]pyridine-3-yl]acetamide, has been successfully used in preclinical and human PET studies to visualize and quantify TSPO expression.[1][2]
These application notes provide a detailed protocol for the radiolabeling of the this compound precursor with Carbon-11, subsequent quality control procedures, and protocols for its application in preclinical and clinical PET imaging studies.
Target Signaling Pathway: Translocator Protein (TSPO)
The diagram below illustrates the role of TSPO in steroidogenesis, a key function associated with this protein, particularly in glial cells in the brain.
Caption: TSPO's role in neurosteroid synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and human PET imaging studies with [¹¹C]this compound.
Table 1: In Vivo Metabolism of [¹¹C]this compound in Humans
| Time Post-Injection (minutes) | Unchanged [¹¹C]this compound in Plasma (%) | Reference |
| 60 | 30 - 36.7 | [2][3] |
Table 2: Regional Brain Distribution Volume (VT) of [¹¹C]this compound in Healthy Humans
| Brain Region | Total Distribution Volume (VT) | Reference |
| Thalamus | 5.1 ± 0.4 | [3] |
| Cerebellar Cortex | 4.4 ± 0.2 | [3] |
Table 3: Radiation Dosimetry of [¹¹C]this compound in Humans
| Organ | Absorbed Dose (μGy/MBq) |
| Kidneys | 21.0 ± 0.5 |
| Lungs | 16.8 ± 2.7 |
| Spleen | 16.6 ± 6.6 |
| Pancreas | 16.5 ± 2.2 |
| Effective Dose | 5.9 ± 0.6 μSv/MBq |
| Data from reference[3]. |
Experimental Protocols
Radiolabeling of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is achieved via the O-methylation of its desmethyl precursor using [¹¹C]methyl triflate. The following is a detailed protocol for this procedure.
Caption: Workflow for [¹¹C]this compound synthesis and QC.
Materials and Reagents:
-
Desmethyl-CB-184 precursor (N,N-di-n-propyl-2-[2-(4-hydroxyphenyl)-6,8-dichloroimidazol[1,2-a]pyridine-3-yl]acetamide)
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) systems
-
C18 Sep-Pak cartridges
-
Sterile water for injection
-
Ethanol for injection
-
0.9% Sodium Chloride for injection
Protocol:
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl-CB-184 precursor in 300 µL of anhydrous DMF in a reaction vessel. Add 2 µL of 2 M NaOH to deprotonate the phenolic hydroxyl group.
-
Radiolabeling Reaction: Bubble [¹¹C]methyl triflate, produced from cyclotron-derived [¹¹C]CH₄, through the precursor solution at room temperature. Heat the reaction vessel at 80-90°C for 5 minutes.
-
Purification:
-
Following the reaction, quench with 500 µL of the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture) to separate [¹¹C]this compound from unreacted precursor and other impurities.
-
Collect the radioactive fraction corresponding to the [¹¹C]this compound peak.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a pre-activated C18 Sep-Pak cartridge to trap the [¹¹C]this compound.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol for injection, followed by 0.9% sodium chloride for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control of [¹¹C]this compound
Protocol:
-
Radiochemical Purity:
-
Inject an aliquot of the final product onto an analytical C18 HPLC column.
-
Elute with a suitable mobile phase and monitor the eluent with a UV detector (at a wavelength appropriate for this compound) and a radioactivity detector.
-
The radiochemical purity should be >95%.
-
-
Chemical Purity:
-
Analyze the UV chromatogram from the analytical HPLC to identify and quantify any non-radioactive impurities.
-
-
Specific Activity:
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Determine the molar amount of this compound by comparing the peak area of the product on the analytical HPLC UV chromatogram to a standard curve of known concentrations of non-radioactive this compound.
-
Calculate the specific activity (radioactivity per molar amount, e.g., in GBq/µmol).
-
-
Sterility and Endotoxin Testing:
-
Perform standard sterility tests to ensure the absence of microbial contamination.
-
Conduct a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels, which should be within acceptable limits for intravenous injection.
-
In Vivo PET Imaging Protocol (Human Study)
The following diagram outlines the workflow for a typical human PET imaging study with [¹¹C]this compound.
Caption: Workflow for a human [¹¹C]this compound PET study.
Protocol:
-
Subject Preparation:
-
Obtain informed consent from the participant.
-
Insert intravenous cannulas for radiotracer injection and, if required for kinetic modeling, arterial blood sampling.
-
-
Radiotracer Administration and PET Scan:
-
Administer a bolus injection of [¹¹C]this compound (typically 370-740 MBq) intravenously.
-
Commence a dynamic PET scan of the brain for a duration of, for example, 90 minutes.[2]
-
-
Arterial Blood Sampling and Metabolite Analysis:
-
Collect arterial blood samples at predefined time points throughout the scan.
-
Separate plasma and analyze for the fraction of unchanged [¹¹C]this compound using HPLC.
-
-
Image Reconstruction and Data Analysis:
-
Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
-
Generate time-activity curves for various brain regions of interest.
-
Perform kinetic modeling (e.g., a two-tissue compartment model) using the time-activity curves and the arterial input function corrected for metabolites to estimate the total distribution volume (VT), which is an index of TSPO density.[3]
-
Conclusion
[¹¹C]this compound is a valuable PET radiotracer for the in vivo quantification of TSPO in the human brain. The provided protocols for its radiosynthesis, quality control, and application in PET imaging studies offer a comprehensive guide for researchers and clinicians. Adherence to these detailed methodologies is crucial for ensuring the production of high-quality radiotracer and the acquisition of reliable and reproducible PET imaging data.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and first-in-man studies of [(11)C]CB184 for imaging the 18-kDa translocator protein by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of safety, efficacy, and dosimetry of a novel 18-kDa translocator protein ligand, [11C]CB184, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [11C]CB184 for Imaging Translocator Protein (TSPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]CB184, chemically known as N,N-di-n-propyl-2-[2-(4-[11C]methoxyphenyl)-6,8-dichloroimidazol[1,2-a]pyridine-3-yl]acetamide, is a second-generation radioligand developed for positron emission tomography (PET) imaging of the 18-kDa translocator protein (TSPO). TSPO is a transmembrane protein located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[1][2][3] In various neuropathological conditions, including neurodegenerative diseases and brain injury, the expression of TSPO is significantly increased.[2] PET imaging with TSPO-specific radioligands like [11C]CB184 allows for the in vivo visualization and quantification of neuroinflammatory processes.[4]
Compared to the first-generation TSPO radioligand, [11C]PK11195, [11C]CB184 exhibits a lower lipophilicity and a potentially better signal-to-noise ratio, making it a promising alternative for imaging neuroinflammation.[4][5] Preclinical and initial clinical studies have demonstrated the suitability of [11C]CB184 for imaging TSPO in the human brain, with an acceptable radiation dose and pharmacological safety profile at the doses required for PET imaging.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for [11C]CB184 from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity of CB184
| Parameter | Value | Species | Reference |
| Ki (nM) | 0.54 | Not Specified | [8] |
Table 2: [11C]CB184 Uptake in a Rat Model of Herpes Encephalitis (HSE)
| Brain Region | Standardized Uptake Value (SUV) - HSE Rats | Standardized Uptake Value (SUV) - Control Rats | p-value | Reference |
| Medulla | 0.86 ± 0.27 | 0.47 ± 0.08 | 0.003 | [5] |
| Pons | 0.73 ± 0.17 | 0.44 ± 0.11 | 0.002 | [5] |
| Striatum | 0.38 ± 0.06 | 0.29 ± 0.09 | 0.04 | [5] |
| Whole Brain | 0.52 ± 0.08 | 0.41 ± 0.08 | 0.02 | [5] |
Table 3: [11C]CB184 Total Distribution Volume (VT) in Healthy Human Volunteers
| Brain Region | VT (mL/cm³) | Reference |
| Thalamus | 5.1 ± 0.4 | [7] |
| Cerebellar Cortex | 4.4 ± 0.2 | [7] |
Table 4: Radiation Dosimetry of [11C]CB184 in Healthy Human Volunteers
| Organ | Absorbed Dose (μGy/MBq) | Reference |
| Kidneys | 21.0 ± 0.5 | [7] |
| Lungs | 16.8 ± 2.7 | [7] |
| Spleen | 16.6 ± 6.6 | [7] |
| Pancreas | 16.5 ± 2.2 | [7] |
| Effective Dose | 5.9 ± 0.6 μSv/MBq | [7] |
Experimental Protocols
Radiosynthesis of [11C]CB184
The radiosynthesis of [11C]CB184 is typically performed via O-methylation of its corresponding desmethyl precursor using [11C]methyl triflate.[9]
Materials:
-
Desmethyl precursor (N,N-di-n-propyl-2-[2-(4-hydroxyphenyl)-6,8-dichloroimidazol[1,2-a]pyridine-3-yl]acetamide)
-
[11C]Methyl triflate ([11C]CH3OTf)
-
Anhydrous acetone
-
Sodium hydroxide
-
HPLC purification system
-
Sterile water for injection
-
Ethanol
-
0.9% Sodium chloride solution
Procedure:
-
Production of [11C]Methyl Iodide: [11C]Carbon dioxide produced by a cyclotron is converted to [11C]methyl iodide ([11C]CH3I) via the "gas-phase" method.
-
Conversion to [11C]Methyl Triflate: [11C]CH3I is passed through a heated column containing silver triflate to produce [11C]CH3OTf.
-
Radiolabeling Reaction: The [11C]CH3OTf is trapped in a reaction vessel containing the desmethyl precursor dissolved in anhydrous acetone and sodium hydroxide. The reaction is allowed to proceed at an elevated temperature for a few minutes.
-
Purification: The reaction mixture is quenched and purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [11C]CB184 is evaporated to dryness and reconstituted in a sterile solution of ethanol and 0.9% sodium chloride for injection.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before administration.
In Vivo PET Imaging Protocol (Human)
This protocol is based on studies performed in healthy human volunteers.[6][7]
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
Radiotracer Administration:
-
A bolus injection of [11C]CB184 (e.g., 740 MBq) is administered intravenously.[6]
PET Scan Acquisition:
-
A dynamic PET scan is acquired for 90 minutes immediately following the injection.[6][7]
-
Data can be acquired in 3D mode.
-
Attenuation correction is performed using a CT scan.
Arterial Blood Sampling (for kinetic modeling):
-
Arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2 minutes) and less frequently thereafter.
-
Plasma is separated by centrifugation, and radioactivity is measured.
-
Metabolite analysis is performed using HPLC to determine the fraction of unchanged [11C]CB184 in plasma over time. In humans, approximately 37% of the radioactivity in plasma remains as the unchanged parent compound 60 minutes after injection.[7]
Data Analysis:
-
Regions of interest (ROIs) are delineated on co-registered MRI or CT images.
-
Time-activity curves (TACs) are generated for each ROI.
-
For quantitative analysis, kinetic modeling (e.g., a two-tissue compartment model) can be applied to the TACs using the arterial input function to estimate the total distribution volume (VT).[7]
-
Standardized Uptake Values (SUVs) can also be calculated for semi-quantitative analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TSPO Signaling in Neuroinflammation.
Caption: [11C]CB184 PET Imaging Workflow.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 4. Evaluation of [(11)C]CB184 for imaging and quantification of TSPO overexpression in a rat model of herpes encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of [11C]CB184 for imaging and quantification of TSPO overexpression in a rat model of herpes encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and first-in-man studies of [(11)C]CB184 for imaging the 18-kDa translocator protein by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of safety, efficacy, and dosimetry of a novel 18-kDa translocator protein ligand, [11C]CB184, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Utilizing CB-184 to Elucidate Sigma-2/TMEM97 Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a critical player in a multitude of cellular processes and a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders.[1][2] CB-184 is a potent and highly selective sigma-2/TMEM97 receptor agonist that serves as an invaluable tool for investigating the function of this enigmatic receptor.[3][4] These application notes provide detailed protocols for utilizing this compound to probe sigma-2/TMEM97 receptor activity in various experimental settings.
This compound: A Selective Sigma-2/TMEM97 Receptor Agonist
This compound, with the chemical name (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, demonstrates high affinity and remarkable selectivity for the sigma-2/TMEM97 receptor over the sigma-1 receptor, making it an ideal pharmacological tool.[3][5]
Quantitative Data for this compound
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 13.4 nM | Sigma-2 (σ2) | [3][6] |
| Ki | 7436 nM | Sigma-1 (σ1) | [3][6] |
| Selectivity (σ1/σ2) | ~554-fold | - | [3] |
| Putative Action | Agonist | Sigma-2/TMEM97 | [7][8] |
Key Experiments and Protocols
This section details the methodologies for key experiments to study the function of the sigma-2/TMEM97 receptor using this compound.
Radioligand Binding Assay for Sigma-2/TMEM97 Receptor
This protocol is designed to determine the binding affinity of this compound and other compounds for the sigma-2/TMEM97 receptor.[9][10]
Objective: To determine the dissociation constant (Ki) of this compound for the sigma-2/TMEM97 receptor.
Materials:
-
Cell membranes expressing sigma-2/TMEM97 receptors (e.g., from MCF7 cells, which have low sigma-1 receptor expression).[11]
-
[3H]-Ditolyguanidine ([3H]-DTG) as the radioligand.
-
This compound or other test compounds.
-
(+)-Pentazocine to mask sigma-1 receptors (if using tissues with mixed receptor populations).[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound or test compound.
-
50 µL of [3H]-DTG (at a concentration near its Kd for sigma-2, typically 2-5 nM).
-
150 µL of membrane homogenate (typically 50-100 µg of protein).
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol or DTG).
-
If necessary, include 100 nM (+)-pentazocine in all wells to block binding to sigma-1 receptors.[10]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.[9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the sigma-2 receptor.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.[1][3][12]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) in triplicate. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. Plot the data to determine the EC50 value.
Apoptosis Assays
This compound, as a sigma-2/TMEM97 receptor agonist, has been shown to induce apoptosis in cancer cells.[5][13] The following are common methods to detect apoptosis.
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[5]
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5]
Protocol:
-
Cell Treatment and Fixation: Treat cells with this compound, then fix and permeabilize them.
-
Labeling: Incubate the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
Detection: Analyze the cells by fluorescence microscopy or flow cytometry to detect the incorporated fluorescent label in cells with fragmented DNA.
Intracellular Calcium Mobilization Assay
Sigma-2/TMEM97 receptor activation can lead to an increase in intracellular calcium concentration ([Ca2+]i) by releasing calcium from intracellular stores like the endoplasmic reticulum.[13][14]
Protocol:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) in a suitable buffer.[15]
-
Baseline Measurement: Measure the baseline fluorescence of the loaded cells using a fluorometer or fluorescence microscope.
-
Stimulation: Add this compound to the cells and continuously record the fluorescence signal over time.
-
Data Analysis: Calculate the change in [Ca2+]i based on the change in fluorescence intensity. To determine the source of calcium, the experiment can be repeated in a calcium-free buffer or after pre-treatment with thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[14][15]
Signaling Pathways Modulated by Sigma-2/TMEM97 Receptor
This compound can be used to investigate the downstream signaling pathways of the sigma-2/TMEM97 receptor.
Cholesterol Homeostasis
The sigma-2/TMEM97 receptor is a key regulator of cholesterol trafficking.[16][17] It forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) to facilitate LDL uptake.[17][18] It also interacts with the Niemann-Pick C1 (NPC1) protein to regulate cholesterol egress from lysosomes.[7][18]
Pro-Apoptotic and Proliferation Pathways
Sigma-2/TMEM97 receptor activation has been linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis. It has been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway and can influence downstream effectors like Ras, Raf, and PKC, ultimately impacting transcription and cell proliferation.[1] In breast cancer cells, TMEM97 has also been shown to be a positive modulator of the Wnt/β-catenin signaling pathway by interacting with LRP6.[19][20]
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the sigma-2/TMEM97 receptor. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the biological functions and therapeutic potential of this important receptor. The use of this compound in these assays will undoubtedly contribute to a deeper understanding of its mechanism of action and its implications in health and disease.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. protocols.io [protocols.io]
- 3. merckmillipore.com [merckmillipore.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Transmembrane protein 97 exhibits oncogenic properties via enhancing LRP6-mediated Wnt signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CB-5083 as a Potent Inducer of Apoptosis in Cancer Cell Lines
Introduction
CB-5083 is a first-in-class, orally bioavailable small molecule inhibitor of the AAA-ATPase p97/Valosin-Containing Protein (VCP).[1][2] p97/VCP is a critical regulator of protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[1][2] Many cancer cells exhibit a high rate of protein synthesis and are thus particularly dependent on these pathways for survival. By inhibiting p97, CB-5083 disrupts protein homeostasis, leading to the accumulation of poly-ubiquitinated and misfolded proteins.[1][3] This accumulation triggers significant endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[3][4] In cancer cells, sustained and irresolvable ER stress induced by CB-5083 ultimately leads to apoptosis.[3][4]
Mechanism of Action
CB-5083 competitively inhibits the D2 ATPase domain of p97.[4][5] This inhibition blocks the degradation of ubiquitinated proteins, causing their accumulation and inducing ER stress. The ER stress, in turn, activates the three main branches of the UPR: PERK, IRE1, and ATF6.[4][6] In cancer cells treated with CB-5083, the sustained activation of the PERK and IRE1 pathways is a key driver of apoptosis.[6] This leads to the upregulation of the pro-apoptotic transcription factor CHOP, which is a crucial mediator of ER stress-induced cell death.[3][4][6] The activation of these pathways culminates in the activation of caspases and the execution of the apoptotic program.[3]
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of CB-5083 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| HCT116 | Colon Cancer | 0.31 | CellTiter-Glo | [7] |
| HL-60 | Acute Myeloid Leukemia | 0.45 | CellTiter-Glo | [7] |
| SJSA-1 | Osteosarcoma | 0.3286 - 1.032 | MTT | [6] |
| U2OS | Osteosarcoma | 0.3286 - 1.032 | MTT | [6] |
| HOS | Osteosarcoma | 0.3286 - 1.032 | MTT | [6] |
| MG63 | Osteosarcoma | 0.3286 - 1.032 | MTT | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Submicromolar | CellTiter-Glo | [8] |
Table 2: Apoptosis Induction by CB-5083 in HCT116 Colon Cancer Cells
| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Assay | Citation |
| CB-5083 | 20 | 12 | >20% | Annexin V/PI Staining | [9] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of CB-5083-induced apoptosis.
Caption: Workflow for evaluating CB-5083's apoptotic effects.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CB-5083 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
CB-5083 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of CB-5083 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the CB-5083 dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
After incubation, add 100 µL of solubilization solution to each well.[12]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with CB-5083 using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 1 x 10^6 cells) in a suitable culture flask or plate and treat with CB-5083 for the desired time.[13]
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[13]
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13]
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.[13] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
3. Western Blot Analysis for UPR and Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in the UPR and apoptosis pathways.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[15]
-
Primary antibodies (e.g., against BiP, p-PERK, ATF4, CHOP, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.[15]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[15]
-
Determine protein concentration using a BCA assay.[15]
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.[15]
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[15]
-
Quantify band intensities and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.[15]
References
- 1. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics analysis reveals the differential impact of the p97 inhibitor CB-5083 on protein levels in various cellular compartments of the HL-60 cell line | microPublication [micropublication.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CB-184 in Neuroinflammation Studies
Disclaimer: As of the current date, "CB-184" is not a publicly documented compound in scientific literature for neuroinflammation. The following application notes and protocols are based on the hypothetical premise that this compound is an inhibitor of monoacylglycerol lipase (MAGL), a validated target for reducing neuroinflammation. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction to Neuroinflammation and this compound
Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, such as microglia and astrocytes, in response to injury, infection, or disease. While acute neuroinflammation is a protective mechanism, chronic activation of these cells can lead to the sustained release of pro-inflammatory mediators, contributing to neuronal damage and the progression of neurodegenerative diseases.
This compound is presented here as a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound is hypothesized to increase the levels of 2-AG in the brain. 2-AG is an endogenous ligand for cannabinoid receptors CB1 and CB2, which are known to have anti-inflammatory properties. This document provides a detailed framework for the preclinical evaluation of this compound's anti-neuroinflammatory efficacy using established in vitro and in vivo models.
Application Notes
Proposed Mechanism of Action of this compound
This compound, as a MAGL inhibitor, is expected to reduce neuroinflammation primarily by augmenting endocannabinoid signaling. The inhibition of MAGL leads to an accumulation of 2-AG, which then activates CB1 and CB2 receptors. Activation of these receptors on microglia and astrocytes can suppress the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators. This proposed signaling cascade forms the basis for the experimental designs outlined below.
In Vitro Models for Screening Anti-Neuroinflammatory Activity
Primary glial cell cultures or immortalized cell lines are indispensable for the initial screening and mechanistic studies of this compound. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4) and is widely used to induce an inflammatory response in glial cells.[1][2]
-
Microglial Cells (e.g., BV-2 or Primary Microglia): As the resident immune cells of the CNS, microglia are the primary cell type for assessing anti-neuroinflammatory effects.[3] Upon activation by LPS, they undergo morphological changes and release a variety of pro-inflammatory cytokines.[2][4]
-
Astrocytes (e.g., Primary Astrocytes): Astrocytes also play a crucial role in neuroinflammation and can be activated by inflammatory stimuli.[5] Studying the effects of this compound on astrocyte activation provides a more complete picture of its activity.
In Vivo Model: LPS-Induced Systemic Inflammation
To evaluate the efficacy of this compound in a physiological context, a murine model of LPS-induced neuroinflammation is recommended. Systemic administration of LPS (e.g., via intraperitoneal injection) in mice leads to the activation of microglia and astrocytes in the brain and a subsequent increase in pro-inflammatory cytokine levels.[6][7] This model is well-suited for assessing the ability of this compound to cross the blood-brain barrier and exert its anti-inflammatory effects in the CNS.
Key Experimental Readouts
-
Cytokine Quantification: Measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is a primary endpoint. This can be achieved using Enzyme-Linked Immunosorbent Assay (ELISA) on cell culture supernatants or brain homogenates.[8][9]
-
Nitric Oxide (NO) Production: Activated microglia produce nitric oxide, a key inflammatory mediator. The Griess assay can be used to measure nitrite levels in culture supernatants as an indicator of NO production.
-
Glial Activation Markers: Immunohistochemistry (IHC) or immunofluorescence (IF) can be used to assess the activation state of microglia and astrocytes in brain tissue. Key markers include Ionized calcium-binding adapter molecule 1 (Iba1) for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.[10][11] Changes in cell morphology (e.g., from ramified to amoeboid for microglia) and marker expression levels are indicative of activation.[12]
Experimental Protocols
Protocol 1: In Vitro Assessment in Microglial Cells
This protocol outlines the screening of this compound for its ability to suppress LPS-induced inflammation in the BV-2 microglial cell line.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
Griess Reagent Kit
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh serum-free DMEM. Add various concentrations of this compound (e.g., 0.1, 1, 10 µM) to the wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: After the pre-treatment period, add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.[13]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[14]
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant for analysis.
-
Nitric Oxide Assay: Determine the nitrite concentration in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions.
-
Cytokine ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocol.[14]
Protocol 2: In Vivo Assessment in LPS-Treated Mice
This protocol details the evaluation of this compound in a mouse model of acute systemic inflammation-induced neuroinflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
LPS from E. coli O111:B4
-
Anesthetic (e.g., isoflurane)
-
4% Paraformaldehyde (PFA) in PBS
-
Brain homogenization buffer
-
ELISA kits for mouse TNF-α and IL-6
-
Antibodies for IHC: anti-Iba1 and anti-GFAP
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide mice into groups (n=8-10 per group): Vehicle + Saline, Vehicle + LPS, this compound (low dose) + LPS, this compound (high dose) + LPS.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
LPS Challenge: One hour after this compound administration, inject mice intraperitoneally with LPS (0.33 mg/kg) or saline.[15]
-
Euthanasia and Tissue Collection: At a predetermined time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice.[6]
-
Brain Collection: Perfuse the animals transcardially with ice-cold saline, followed by 4% PFA. Carefully dissect the brain. Divide the brain into two hemispheres.
-
Brain Homogenate Preparation: Immediately homogenize one hemisphere in lysis buffer for cytokine analysis.[16][17] Centrifuge the homogenate and collect the supernatant.
-
Tissue Fixation: Post-fix the other hemisphere in 4% PFA overnight for immunohistochemistry.
-
Brain Cytokine Analysis: Measure TNF-α and IL-6 levels in the brain homogenates using ELISA.
-
Immunohistochemistry: Process the fixed hemisphere for cryosectioning or paraffin embedding. Perform IHC staining for Iba1 and GFAP to assess microglial and astrocyte activation, respectively.[10][11]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on LPS-Induced Cytokine Release in BV-2 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitrite (µM) |
| Control (No LPS) | 15 ± 4 | 10 ± 3 | 1.2 ± 0.3 |
| Vehicle + LPS (100 ng/mL) | 1250 ± 150 | 850 ± 90 | 25.5 ± 3.1 |
| This compound (1 µM) + LPS | 620 ± 85 | 410 ± 50 | 12.8 ± 1.5 |
| This compound (10 µM) + LPS | 250 ± 40 | 180 ± 25 | 5.6 ± 0.8** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + LPS group (hypothetical data). |
Table 2: Effect of this compound on Brain Cytokine Levels in LPS-Treated Mice
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) |
| Vehicle + Saline | 5 ± 1.5 | 3 ± 0.8 |
| Vehicle + LPS (0.33 mg/kg) | 85 ± 12 | 60 ± 9 |
| This compound (10 mg/kg) + LPS | 42 ± 7 | 28 ± 5 |
| This compound (30 mg/kg) + LPS | 20 ± 4 | 15 ± 3 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + LPS group (hypothetical data). |
Table 3: Quantification of Glial Activation in the Hippocampus of LPS-Treated Mice
| Treatment Group | Iba1-Positive Area (%) | GFAP-Positive Area (%) |
| Vehicle + Saline | 5.2 ± 0.8 | 8.5 ± 1.1 |
| Vehicle + LPS (0.33 mg/kg) | 25.6 ± 3.1 | 30.2 ± 4.5 |
| This compound (10 mg/kg) + LPS | 15.1 ± 2.5 | 18.9 ± 3.2 |
| This compound (30 mg/kg) + LPS | 8.9 ± 1.5 | 12.4 ± 2.1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + LPS group (hypothetical data). |
References
- 1. mdpi.com [mdpi.com]
- 2. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Microglia Cell Culture: A Primer for the Novice | Springer Nature Experiments [experiments.springernature.com]
- 4. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfn.org [sfn.org]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. biocompare.com [biocompare.com]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. MAP-2 & GFAP Staining Protocol [protocols.io]
- 12. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [diposit.ub.edu]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 16. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models: JZL184 and Cabozantinib (XL184)
Note to the Reader: The compound "CB-184" as specified in the query does not correspond to a widely documented agent in publicly available scientific literature. It is plausible that this is a typographical error. Based on the numeric designation, this document provides detailed information on two extensively researched compounds: JZL184 and Cabozantinib (also known as XL184) . These compounds are potent inhibitors used in various preclinical in vivo models.
JZL184: A Selective Monoacylglycerol Lipase (MAGL) Inhibitor
JZL184 is a potent and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JZL184 elevates the levels of 2-AG, which subsequently enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of the endocannabinoid system has been explored in various therapeutic areas, including oncology, neuroinflammation, and pain.
Quantitative Data Summary for JZL184 In Vivo Models
The following table summarizes the dosage and administration of JZL184 in various preclinical models.
| Animal Model | Disease/Condition | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Athymic Nude Mice | Lung Cancer Metastasis (A549 cells) | ≥ 8 mg/kg | Intraperitoneal (i.p.) | Every 72 hours for 4 weeks | Dose-dependent suppression of metastasis.[1][2][3] | [1][2][3] |
| Mice | Breast and Prostate Cancer Bone Metastasis | Not specified | Not specified | Not specified | Reduced osteolytic bone metastasis and skeletal tumor growth.[4][5] | [4][5] |
| Rats | Anxiety (Elevated Plus Maze) | 1, 4, 8 mg/kg | Intraperitoneal (i.p.) | Acute administration | Anxiolytic effects at 8 mg/kg, mediated by CB1 receptors.[6] | [6] |
| C57Bl/6 Mice | Neuropathic and Inflammatory Pain | 4, 8, 16, 40 mg/kg | Intraperitoneal (i.p.) | Acute and repeated (5 days) | Acute doses ≥ 4 mg/kg showed antinociceptive effects. Tolerance observed with repeated high doses (≥16 mg/kg).[7][8] | [7][8] |
| Rats | Severe Acute Pancreatitis | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Increased 2-AG levels, reduced inflammatory cytokines (IL-6, TNF-α), and improved intestinal permeability.[9] | [9] |
| Rats | Nociceptive Processing | 25, 50, 100 µg | Intrathecal | Single dose | Dose-dependent inhibition of mechanically evoked responses of WDR neurons.[10] | [10] |
Experimental Protocols for JZL184
Protocol 1: Evaluation of Anti-Metastatic Effects in a Lung Cancer Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Line: A549 human lung carcinoma cells.
-
Tumor Cell Inoculation: Inject A549 cells intravenously to establish an experimental metastasis model.
-
JZL184 Preparation: Dissolve JZL184 in a vehicle solution (e.g., a mixture of saline, ethanol, and Tween-80).
-
Administration:
-
Begin treatment post-tumor cell injection.
-
Administer JZL184 via intraperitoneal (i.p.) injection at a dose of ≥ 8 mg/kg.
-
The dosing schedule is every 72 hours for a duration of 4 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs and fix them in an appropriate solution (e.g., 10% formalin).
-
Count the number of metastatic nodules on the lung surface.
-
Histological analysis can be performed to confirm the presence of metastatic lesions.
-
Protocol 2: Assessment of Anxiolytic Effects in Rats
-
Animal Model: Adult male rats.
-
Apparatus: Elevated plus maze.
-
JZL184 Preparation: Prepare JZL184 in a suitable vehicle.
-
Administration:
-
Administer JZL184 via i.p. injection at doses of 1, 4, and 8 mg/kg.
-
A vehicle control group should be included.
-
-
Behavioral Testing:
-
Conduct the elevated plus maze test at a specific time point after JZL184 administration (e.g., 30-60 minutes).
-
Record parameters such as the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: Analyze the data to determine if JZL184 treatment results in a significant increase in the time spent in the open arms, which is indicative of an anxiolytic effect.
JZL184 Signaling Pathway and Experimental Workflow
Caption: JZL184 inhibits MAGL, increasing 2-AG levels and activating cannabinoid receptors.
Caption: General experimental workflow for in vivo studies with JZL184.
Cabozantinib (XL184): A Multi-Tyrosine Kinase Inhibitor
Cabozantinib (XL184) is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, RET, AXL, and others.[11] These RTKs are implicated in various aspects of cancer, such as tumor growth, angiogenesis, metastasis, and drug resistance.[12] Cabozantinib is approved for the treatment of several cancers in humans and is extensively studied in preclinical models.
Quantitative Data Summary for Cabozantinib (XL184) In Vivo Models
The following table summarizes the dosage and administration of Cabozantinib in various preclinical models.
| Animal Model | Disease/Condition | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Nude Mice | Colorectal Cancer (PDX) | 30 mg/kg | Oral gavage | Daily for up to 28 days | Significant antitumor effects and reduction in glucose uptake.[13] | [13] |
| Mice | Ovarian Cancer (ID8-RFP) | 50 mg/kg | Oral | 4 doses per week for 6 weeks | Significantly lower disease burden and ascites.[12] | [12] |
| Nude Mice | Medullary Thyroid Cancer (TT xenograft) | 10, 30, 60 mg/kg | Oral | Daily | Dose-dependent tumor growth inhibition.[14][15] | [14][15] |
| BALB/c Mice | Renal Cell Carcinoma (Renca cells) | 10 mg/kg | Oral gavage | Daily | Inhibited tumor growth by activating innate and adaptive immunity.[16] | [16] |
| Nude Mice | Hepatocellular Carcinoma (MHCC97H, HepG2) | 10, 30 mg/kg | Oral | Daily for 14 days | Abrogated tumor growth.[17] | [17] |
| RAG2-/-γC-/- Mice | Papillary Renal Cell Carcinoma (PDX) | Not specified | Not specified | Not specified | Caused striking tumor regression and inhibited lung metastasis.[18] | [18] |
Experimental Protocols for Cabozantinib (XL184)
Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: Appropriate cancer cell line (e.g., TT cells for medullary thyroid cancer).
-
Tumor Cell Inoculation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Cabozantinib Preparation: Formulate Cabozantinib for oral administration (e.g., in a vehicle such as 1% DMSO, 30% PEG, 1% Tween 80).[12]
-
Administration:
-
Allow tumors to reach a palpable size before starting treatment.
-
Administer Cabozantinib daily via oral gavage at the desired dose (e.g., 10-60 mg/kg).
-
Include a vehicle-treated control group.
-
-
Endpoint Analysis:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Protocol 2: Assessment of Anti-Angiogenic and Metabolic Effects
-
Animal Model: Patient-derived xenograft (PDX) models in immunodeficient mice.
-
Cabozantinib Administration: Treat tumor-bearing mice with Cabozantinib (e.g., 30 mg/kg daily) or vehicle.
-
Imaging Techniques:
-
Angiogenesis: Perform dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess tumor vascularity.
-
Metabolism: Use [18F]-FDG-PET imaging to measure glucose uptake in the tumors.[13]
-
-
Molecular Analysis:
Cabozantinib (XL184) Signaling Pathway and Experimental Workflow
Caption: Cabozantinib inhibits multiple RTKs, affecting key downstream signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical effects of JZL184, an inhibitor of monoacylglycerol lipase, on bone remodelling in healthy and cancer-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical effects of JZL184, an inhibitor of monoacylglycerol lipase, on bone remodelling in healthy and cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats With Severe Acute Pancreatitis [frontiersin.org]
- 10. Spinal administration of the monoacylglycerol lipase inhibitor JZL184 produces robust inhibitory effects on nociceptive processing and the development of central sensitization in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 12. Cabozantinib inhibits tumor growth in mice with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by CB-184
References
- 1. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing JZL184 (CB-184) Concentration for In Vitro Assays
A Note on Nomenclature: Initial searches for "CB-184" did not yield a specific compound. Based on the context of cannabinoid signaling, it is highly probable that this is a typographical error for JZL184 , a well-characterized monoacylglycerol lipase (MAGL) inhibitor. This technical support guide will focus on JZL184.
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing JZL184 concentrations in in vitro assays. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JZL184?
A1: JZL184 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JZL184 leads to an accumulation of 2-AG, which then enhances the activation of cannabinoid receptors, primarily the CB1 receptor.[1][2][3]
Q2: What is a typical starting concentration range for JZL184 in cell-based assays?
A2: A common starting concentration range for JZL184 in in vitro assays is between 0.1 µM and 10 µM.[4] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store JZL184 stock solutions?
A3: JZL184 is soluble in organic solvents like dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[6] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] The stability of JZL184 in crystalline form is reported to be at least four years when stored at -20°C.[5]
Q4: Is JZL184 cytotoxic to cells?
A4: JZL184 has been shown to have minimal cytotoxic effects in some cell lines, such as A549 and H358 lung cancer cells, at concentrations effective for inhibiting MAGL (up to 10 µM).[2][8] However, it is crucial to perform a cytotoxicity assay (e.g., MTT, WST-1, or CellTiter-Glo®) for your specific cell line and experimental conditions to rule out any confounding effects of cell death on your results.
Q5: What are the known off-target effects of JZL184?
A5: JZL184 exhibits high selectivity for MAGL over another key enzyme in endocannabinoid metabolism, fatty acid amide hydrolase (FAAH), with a selectivity of over 300-fold.[9] However, at higher concentrations or with prolonged exposure, some off-target effects or downstream consequences of sustained 2-AG elevation, such as cannabinoid receptor desensitization, have been reported.[10] To confirm that the observed effects are due to MAGL inhibition, consider using other MAGL inhibitors (e.g., JW651, MJN110) or MAGL siRNA as controls.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of JZL184 treatment. | 1. Sub-optimal Concentration: The concentration of JZL184 may be too low for your cell type or assay. 2. Compound Instability: The JZL184 stock solution may have degraded. 3. Insufficient Incubation Time: The treatment duration may be too short to observe a biological response. 4. Low MAGL Expression: The cell line may not express sufficient levels of MAGL. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.01 µM to 20 µM). 2. Prepare Fresh Stock Solution: Use a fresh vial of JZL184 powder and anhydrous DMSO. 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours).[1][3] 4. Verify MAGL Expression: Check for MAGL expression in your cell line using Western blot or qPCR. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution in the plate. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Inaccurate Pipetting: Errors in dispensing JZL184 or reagents. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media without cells. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Unexpected Cytotoxicity. | 1. High JZL184 Concentration: The concentration used may be toxic to your specific cell line. 2. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high. 3. Contamination: Mycoplasma or other microbial contamination in cell culture. | 1. Determine IC50 for Cytotoxicity: Perform a cytotoxicity assay to find a non-toxic working concentration. 2. Control DMSO Concentration: Keep the final DMSO concentration below 0.5% and include a vehicle-only control. 3. Test for Mycoplasma: Regularly test cell cultures for mycoplasma contamination. |
| Results are not consistent with published data. | 1. Different Cell Line Passage Number: High passage numbers can lead to phenotypic drift. 2. Variations in Assay Protocol: Minor differences in protocols can significantly impact results. 3. Different Reagent Sources: Variations in media, serum, or other reagents. | 1. Use Low Passage Cells: Maintain a cell bank of low-passage cells for experiments. 2. Standardize Protocol: Carefully follow a detailed, standardized protocol. 3. Maintain Consistent Reagent Sources: Record lot numbers of all reagents used. |
Data Presentation
Table 1: In Vitro Activity of JZL184
| Parameter | Value | Assay System | Reference |
| IC50 for MAGL Inhibition | 8 nM | Mouse brain membranes | [7] |
| IC50 for FAAH Inhibition | 4 µM | Mouse brain membranes | [11] |
| Effective Concentration for Anti-Invasive Effect | 0.1 - 10 µM | A549 & H358 lung cancer cells | [4] |
| Concentration for 2-AG Elevation | 0.1 - 10 µM | A549 lung cancer cells | [4] |
Experimental Protocols
Protocol 1: Matrigel Invasion Assay
This protocol is adapted from studies investigating the anti-invasive effects of JZL184 on lung cancer cells.[1][3]
Materials:
-
24-well plate with 8.0 µm pore size cell culture inserts
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
JZL184 stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Methanol or another suitable fixative
-
Crystal Violet staining solution (e.g., 0.1% w/v)
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (the dilution factor may need optimization, a 1:3 dilution is a good starting point). Add 100 µL of the diluted Matrigel to the upper chamber of the inserts. Incubate at 37°C for at least 2 hours to allow for gel formation.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium. Perform a cell count and adjust the concentration.
-
Cell Seeding: Add 2.5 x 10⁴ to 5 x 10⁴ cells in 200 µL of serum-free medium containing the desired concentration of JZL184 or vehicle (DMSO) to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant Addition: Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-72 hours (incubation time needs to be optimized for the cell line).
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Quantification: Allow the inserts to air dry. Count the number of stained, invaded cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
Protocol 2: WST-1 Cell Viability Assay
This protocol is a general method to assess the cytotoxicity of JZL184.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
JZL184 stock solution (in DMSO)
-
WST-1 reagent
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of JZL184 in complete medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the metabolic activity of the cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antiangiogenic Action of JZL184 on Endothelial Cells via Inhibition of VEGF Expression in Hypoxic Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low binding of CB-184 in experiments
Welcome to the technical support center for CB-184. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and key technical data.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Binding Signal
A weak or absent signal is a frequent challenge in binding assays and can stem from multiple factors.[1]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incorrect Assay Conditions | Optimize buffer pH, ionic strength, and temperature. Binding affinity can be highly sensitive to these parameters.[2] |
| Degraded Compound or Target | Ensure this compound and the target protein are stored correctly and have not undergone degradation. Use freshly prepared reagents whenever possible.[2] |
| Low Concentration of Active Components | Verify the concentrations of both this compound and the target protein. Increase the analyte concentration if a weak interaction is suspected.[3] |
| Suboptimal Incubation Time | Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation period. |
| Inefficient Immobilization (Surface-Based Assays) | In techniques like SPR, low ligand density can lead to a weak signal. Optimize the immobilization chemistry and ligand concentration.[3] |
Issue 2: High Background Noise
High background can mask the true binding signal, leading to inaccurate measurements.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Add a blocking agent (e.g., BSA) or a non-ionic detergent (e.g., Tween-20) to the assay buffer to minimize interactions with surfaces or non-target proteins.[3] |
| Compound Aggregation | This compound may form aggregates at high concentrations. Determine the solubility limit and run assays below this concentration. |
| Contaminated Reagents | Use high-purity reagents and filter all buffers before use to remove particulate matter. |
| Issues with Detection System | For fluorescence-based assays, check for autofluorescence of the compound or buffer components. For radioligand assays, ensure proper washing steps to remove unbound ligand.[4] |
Issue 3: Inconsistent or Irreproducible Results
Poor reproducibility can undermine the validity of experimental findings.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Variability in Reagent Preparation | Prepare large batches of reagents and buffers to minimize lot-to-lot variation. Aliquot and store appropriately. |
| Inconsistent Pipetting or Dilutions | Calibrate pipettes regularly and use standardized procedures for preparing serial dilutions. |
| Fluctuations in Temperature | Perform all incubation steps at a consistent, controlled temperature, as binding kinetics are temperature-dependent.[2] |
| Assay Drift Over Time | Run controls on each plate or experiment to monitor for assay drift, especially in high-throughput screening. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kinase-X, a key enzyme in the hypothetical "Growth Factor Y" signaling pathway. It competitively binds to the ATP-binding pocket of Kinase-X, preventing phosphorylation of its downstream substrate, Protein-Z.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in high-purity DMSO. Ensure complete dissolution by vortexing. For aqueous buffers, prepare fresh dilutions from the DMSO stock for each experiment, as the compound's stability in aqueous solutions may be limited.
Q4: What quality control measures are recommended before starting an experiment?
A4: It is crucial to verify the quality and integrity of your reagents.[2] The purity of this compound can be confirmed using HPLC, and its identity can be verified by mass spectrometry. The concentration of the target protein should be accurately determined, and its activity should be confirmed using a functional assay.
Technical Data & Protocols
This compound Binding Characteristics
The following table summarizes the binding parameters of this compound with its target, Kinase-X, as determined by Isothermal Titration Calorimetry (ITC).
| Parameter | Value | Experimental Conditions |
| Binding Affinity (Kd) | 50 nM | 25°C, PBS Buffer pH 7.4 |
| Stoichiometry (n) | 1.1 | ITC |
| Enthalpy (ΔH) | -12.5 kcal/mol | ITC |
| Entropy (ΔS) | -8.2 cal/mol·deg | ITC |
Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for Kinase-X.
Materials:
-
Purified Kinase-X protein
-
Radiolabeled tracer (e.g., [³H]-Tracer-Y, a known Kinase-X ligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Create a serial dilution of this compound in Assay Buffer. The final concentrations should span a range appropriate for the expected Ki (e.g., 0.1 nM to 10 µM).
-
Set up Assay Plate: In each well of the filter plate, add:
-
25 µL of Assay Buffer (for total binding) or a high concentration of a non-radiolabeled competitor (for non-specific binding).
-
25 µL of the this compound dilution (or buffer for controls).
-
25 µL of the radiolabeled tracer at a concentration near its Kd.
-
25 µL of purified Kinase-X protein.
-
-
Incubation: Incubate the plate for 2 hours at room temperature on a plate shaker to allow the binding to reach equilibrium.
-
Filtration: Transfer the contents of the plate to a vacuum manifold and wash the filters three times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Detection: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits the Kinase-X signaling pathway.
Caption: Troubleshooting workflow for low binding signal.
Caption: General workflow for a binding assay experiment.
References
Technical Support Center: Addressing Compound Solubility and Stability
Important Notice Regarding "CB-184"
Our initial investigation to build a comprehensive technical support center for "this compound" has revealed that the designation "this compound" is associated with multiple, distinct entities in scientific and commercial literature. Without a more specific identifier (e.g., CAS number, chemical name, or therapeutic area), we are unable to provide detailed troubleshooting guidance on solubility and stability.
To illustrate the ambiguity, our search for "this compound" yielded the following:
-
Ice Machine: Several commercial listings refer to "CB 184" as a model of an ice-making machine.[2][3][4][5]
-
Other Compounds: The identifier "184" is also part of other compound names, which are distinct from the sigma 2 receptor ligand. These include:
-
XL184 (Cabozantinib): A potent VEGFR2 inhibitor.[6]
-
JZL184: A monoacylglycerol lipase (MAGL) inhibitor.[7][8][9][10][11]
-
LP-184: A novel acylfulvene molecule with anticancer properties.[12]
-
IRGACURE 184: A photoinitiator used in UV curing processes.[13]
-
Poloxamer 184: A surfactant and emulsifier.[14]
-
Pthis compound: A specific congener of polychlorinated biphenyls.[15]
-
To proceed with your request, please provide a more specific identifier for the "this compound" compound you are working with.
In the interim, we have prepared a generalized troubleshooting guide and FAQ section that addresses common solubility and stability issues encountered with research compounds. This guide is based on general principles of medicinal chemistry and drug development.
General Troubleshooting Guide for Compound Solubility and Stability
This guide provides general strategies to address common solubility and stability challenges with novel chemical compounds.
Frequently Asked Questions (FAQs)
Q1: My compound has poor aqueous solubility. What are my initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge. Here are some initial steps to address it:
-
pH Adjustment: Determine if your compound has ionizable groups. If so, adjusting the pH of the solution to ionize the compound can significantly increase its solubility. For acidic compounds, increasing the pH will deprotonate them, often leading to higher solubility. For basic compounds, decreasing the pH will protonate them, which can also enhance solubility.
-
Co-solvents: Employing a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and titrate up, as high concentrations can sometimes cause the compound to precipitate or can be toxic to cells in biological assays.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Polysorbates (e.g., Tween® series) and poloxamers are commonly used surfactants.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q2: How can I assess the stability of my compound in a specific solvent or buffer?
A2: Assessing compound stability is critical for ensuring the reliability of experimental results. A typical approach involves:
-
Incubation: Prepare a stock solution of your compound in the desired solvent or buffer.
-
Time-Point Sampling: Aliquot the solution and incubate it under relevant conditions (e.g., room temperature, 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample.
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Degradation Assessment: Compare the peak area of the parent compound at each time point to the initial time point (T=0). A decrease in the peak area over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.
Q3: My compound appears to be degrading in my cell culture medium. What could be the cause?
A3: Compound instability in cell culture media can be due to several factors:
-
Hydrolysis: The aqueous nature and physiological pH of most cell culture media can lead to the hydrolysis of susceptible functional groups (e.g., esters, amides).
-
Enzymatic Degradation: Components in the serum supplement of the media (e.g., esterases, proteases) can enzymatically degrade the compound.
-
Light Sensitivity: Some compounds are photosensitive and can degrade upon exposure to light.
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive moieties.
To troubleshoot, you can conduct stability studies in the base medium without serum and with serum to determine if enzymatic degradation is a factor. Additionally, protecting the compound from light can assess photosensitivity.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Compound of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate shaker
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the absorbance of each well at a wavelength where the compound absorbs.
-
To determine the amount of precipitated compound, centrifuge the plate and measure the absorbance of the supernatant. The difference in absorbance before and after centrifugation can be used to quantify the amount of precipitated compound.
-
Alternatively, the turbidity of the solution can be measured as an indicator of precipitation.
Visualization of Troubleshooting Workflow
The following diagram illustrates a general workflow for addressing compound solubility issues.
Caption: Workflow for addressing poor compound solubility.
This generalized information should serve as a starting point for troubleshooting. For specific guidance on "this compound," please provide additional details to help us identify the correct compound.
References
- 1. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bremagroup.it [bremagroup.it]
- 3. Brema Ice Cube Machine - CB 184 HC A ABS [horeca.com]
- 4. bremagroup.it [bremagroup.it]
- 5. bremagroup.it [bremagroup.it]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Jzl184 | C27H24N2O9 | CID 25021165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xtgchem.cn [xtgchem.cn]
- 14. Poloxamer 184 | Cosmetic Ingredients Guide [ci.guide]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
How to minimize off-target effects of CB-184
This technical support center provides guidance for researchers using CB-184, addressing potential off-target effects and providing clear protocols for its use. It is important to note that the identifier "this compound" can refer to two distinct research compounds:
-
A potent and selective monoacylglycerol lipase (MAGL) inhibitor, more commonly known as JZL184.
-
A selective sigma-2 (σ2) receptor ligand.
This guide will address both compounds to ensure clarity and provide specific troubleshooting advice for each.
Part 1: JZL184 (MAGL Inhibitor)
JZL184 is a widely used tool to study the endocannabinoid system by increasing levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) through the inhibition of its primary degrading enzyme, MAGL.[1][2] While potent and selective, understanding and mitigating potential off-target effects is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JZL184?
JZL184 is an irreversible inhibitor of monoacylglycerol lipase (MAGL), a serine hydrolase that is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[2] By inhibiting MAGL, JZL184 leads to an accumulation of 2-AG, which in turn enhances the signaling of cannabinoid receptors, primarily CB1 and CB2.[1][3]
Q2: What are the known off-targets of JZL184?
The most well-characterized off-target of JZL184 is fatty acid amide hydrolase (FAAH), the primary enzyme for the degradation of another major endocannabinoid, anandamide (AEA). However, JZL184 is significantly more selective for MAGL than FAAH.[2][4] Other potential off-targets include other serine hydrolases such as α/β-hydrolase domain 6 (ABHD6) and carboxylesterases, particularly in peripheral tissues.[4][5]
Q3: How can I be sure my experimental effects are due to MAGL inhibition and not off-target effects?
Several control experiments are recommended:
-
Use a structurally different MAGL inhibitor: Replicating key findings with another potent and selective MAGL inhibitor (e.g., MJN110) can help rule out off-target effects specific to the chemical scaffold of JZL184.[6][7]
-
siRNA/shRNA knockdown of MAGL: Demonstrating that the genetic knockdown of MAGL phenocopies the effects of JZL184 provides strong evidence for on-target activity.[6]
-
Use of cannabinoid receptor antagonists: If the observed effect is hypothesized to be mediated by the accumulation of 2-AG acting on cannabinoid receptors, pretreatment with a CB1 antagonist (e.g., rimonabant) or a CB2 antagonist (e.g., AM630) should reverse the effect of JZL184.[6][8]
-
Direct application of 2-AG: In some experimental systems, it may be possible to show that direct application of 2-AG mimics the effect of JZL184.[9]
Q4: I am seeing unexpected results in my cell culture experiments with JZL184. What could be the issue?
-
Solubility: JZL184 has limited aqueous solubility. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the final working concentration. Precipitation can lead to inconsistent results.
-
Cell Line Specificity: The expression levels of MAGL and other components of the endocannabinoid system can vary significantly between cell lines. It is advisable to confirm MAGL expression in your cell line of interest.
-
Incubation Time: As an irreversible inhibitor, the effects of JZL184 are time-dependent. Optimization of the incubation time is necessary to achieve maximal MAGL inhibition.
-
Serum in Media: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability between experiments | Inconsistent solubilization of JZL184. | Prepare a fresh stock solution in a suitable solvent (e.g., DMSO) for each experiment and ensure complete dissolution before diluting into aqueous media. |
| Degradation of JZL184 stock solution. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| No observable effect | Low expression of MAGL in the experimental system. | Confirm MAGL expression at the protein level (e.g., Western blot) or mRNA level (e.g., qPCR). |
| Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of JZL184 treatment. | |
| Inactivation of JZL184 by components in the media. | Test the effect of JZL184 in a simpler, serum-free medium if possible. | |
| Observed effect is not blocked by a CB1/CB2 antagonist | The effect is independent of cannabinoid receptor activation. | Consider alternative downstream signaling pathways of MAGL inhibition, such as reduced arachidonic acid and prostaglandin production.[3] |
| The effect is due to an off-target activity of JZL184. | Perform control experiments with a structurally different MAGL inhibitor or use siRNA to confirm that the effect is MAGL-dependent.[6] |
Quantitative Data: Selectivity Profile of JZL184
| Target | IC50 (nM) | Selectivity (fold vs. MAGL) | Notes |
| Human MAGL | ~8 | - | Potent inhibition of the primary target. |
| Mouse MAGL | ~8 | - | Similar potency to human MAGL.[10] |
| Rat MAGL | ~262 | ~0.03 | JZL184 is significantly less potent against rat MAGL.[4] |
| Human FAAH | ~4000 | >300 | High selectivity over FAAH.[2][10] |
| Human ABHD6 | >10,000 | >1000 | Very high selectivity over ABHD6. |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
1. Protocol: Assessment of MAGL Inhibition by 2-AG Level Quantification using LC-MS
This protocol describes how to measure the accumulation of the MAGL substrate 2-AG in cells or tissues following treatment with JZL184.
-
Materials:
-
Cells or tissue of interest
-
JZL184
-
Vehicle control (e.g., DMSO)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Internal standard (e.g., 2-AG-d8)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Treat cells or animals with the desired concentrations of JZL184 or vehicle for the optimized duration.
-
For cell cultures, wash the cells with ice-cold PBS, then lyse the cells and extract lipids using an appropriate solvent system (e.g., a mixture of methanol, acetonitrile, and water). For tissues, homogenize in an appropriate buffer and then perform lipid extraction.
-
Add a known amount of the internal standard (e.g., 2-AG-d8) to each sample to control for extraction efficiency and matrix effects.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column and a gradient of mobile phases.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of 2-AG in each sample relative to the internal standard and normalize to the amount of protein or tissue weight.
-
2. Protocol: Activity-Based Protein Profiling (ABPP) for JZL184 Selectivity
This protocol allows for the assessment of JZL184's engagement with MAGL and other serine hydrolases in a complex proteome.
-
Materials:
-
Cell or tissue lysates
-
JZL184
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
-
-
Procedure:
-
Prepare proteomes (e.g., cell or tissue lysates) at a standardized protein concentration.
-
Pre-incubate the proteomes with varying concentrations of JZL184 or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Add the activity-based probe (e.g., FP-TAMRA) to the proteomes and incubate for a further specified time to allow for labeling of active serine hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases.
-
The band corresponding to MAGL should show a dose-dependent decrease in fluorescence intensity with increasing concentrations of JZL184, indicating target engagement. The intensity of other bands can be assessed to determine off-target engagement.
-
Visualizations
Caption: Simplified signaling pathway of MAGL and its inhibition by JZL184.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antiangiogenic Action of JZL184 on Endothelial Cells via Inhibition of VEGF Expression in Hypoxic Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: JZL184 (CB-184) Experimental Variability and Reproducibility
A Note on Nomenclature: The term "CB-184" is ambiguous in scientific literature. Based on the context of experimental research for professionals in drug development, this guide assumes the user is referring to JZL184 , a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with JZL184, aiming to improve experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JZL184?
A1: JZL184 is an irreversible inhibitor of monoacylglycerol lipase (MAGL), the main enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, JZL184 leads to a significant increase in the levels of 2-AG in various tissues, which in turn enhances the activation of cannabinoid receptors, primarily the CB1 receptor[1][3].
Q2: What is the difference between acute and chronic administration of JZL184?
A2: Acute administration of JZL184 typically results in elevated 2-AG levels and subsequent CB1-dependent behavioral effects[3]. However, chronic or repeated high-dose administration can lead to tolerance, CB1 receptor desensitization, and functional antagonism of the endocannabinoid system[4][5]. This is a critical factor to consider for experimental design and interpretation of results.
Q3: Is JZL184 selective for MAGL?
A3: JZL184 displays high selectivity for MAGL over the other major endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH)[1][2]. However, at higher concentrations, some off-target effects on other serine hydrolases have been noted[1].
Q4: How should I dissolve JZL184 for in vivo and in vitro experiments?
A4: JZL184 is soluble in DMSO for in vitro stock solutions. For in vivo administration, a common vehicle is a mixture of ethanol, a surfactant like Alkamuls-620 or Tween-80, and saline[6][7]. The choice of vehicle can impact the required dosage to achieve desired effects[1]. It is crucial to use fresh DMSO as it can absorb moisture, which reduces the solubility of JZL184[7].
Q5: Are there species-specific differences in JZL184 potency?
A5: Yes, JZL184 is significantly more potent at inhibiting mouse MAGL compared to rat MAGL[1][8]. This difference in potency is a key source of variability and must be accounted for when designing experiments and comparing results across different animal models.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed in In Vivo Experiments
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the dosage based on the animal model. Remember that JZL184 is less potent in rats than in mice[1][8]. |
| Vehicle Formulation | The vehicle can affect drug delivery and efficacy. Ensure a consistent and appropriate vehicle formulation is used. For example, a mix of ethanol, Alkamuls-620, and saline (1:1:18) is commonly cited[6]. |
| Acute vs. Chronic Dosing | Chronic administration can lead to tolerance and CB1 receptor desensitization, diminishing the expected effects[4]. Consider the dosing regimen's impact on your experimental outcome. |
| Route of Administration | Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common. Ensure the chosen route is consistent and appropriate for your model. |
| Time Course of Effect | The effects of JZL184 can vary over time. Maximal inhibition of MAGL is rapid, but downstream effects may have a different time course. Conduct a time-course study to identify the optimal window for your measurements[9]. |
Issue 2: High Variability in In Vitro Assay Results
| Possible Cause | Troubleshooting Step |
| JZL184 Degradation | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C for long-term stability[10]. |
| Pre-incubation Time | As an irreversible inhibitor, the inhibitory effect of JZL184 is time-dependent. Standardize the pre-incubation time of JZL184 with your cells or tissue lysates before adding the substrate[11]. |
| Cell Line or Tissue Specificity | The expression levels of MAGL and other components of the endocannabinoid system can vary between cell lines and tissues, leading to different responses to JZL184[1]. |
| Assay Conditions | Factors such as temperature and pH can influence enzyme activity and inhibitor potency. Ensure these are consistent across experiments. |
| Off-Target Effects | At high concentrations, JZL184 may inhibit other serine hydrolases. Consider using a lower concentration or a more selective MAGL inhibitor if off-target effects are suspected[1]. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for MAGL | ~8 nM | Mouse brain membranes | |
| IC50 for FAAH | ~4 µM | Mouse brain membranes | [12] |
| In Vivo 2-AG Elevation | ~8-fold | Mouse brain (40 mg/kg, i.p.) | [3] |
| In Vitro IC50 for MGL | 0.22 ± 0.06 µM | Rat hippocampal cultures | [13] |
| JZL184 Concentration for Maximal MGL Inhibition | 1 µM | Rat hippocampal cultures | [13] |
Experimental Protocols
In Vitro MAGL Activity Assay
-
Preparation of Lysates: Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors)[13].
-
Pre-incubation with JZL184: Pre-incubate the lysates with varying concentrations of JZL184 (or vehicle control) for a standardized period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C)[11].
-
Substrate Addition: Initiate the enzymatic reaction by adding a suitable MAGL substrate, such as 2-oleoylglycerol (2-OG) or a colorimetric substrate like 4-nitrophenyl acetate (4-NPA)[11][13].
-
Measurement: Measure the product formation over time using an appropriate method (e.g., spectrophotometry for 4-NPA, or liquid chromatography-mass spectrometry for 2-AG)[13][14].
-
Data Analysis: Calculate the rate of substrate hydrolysis and determine the IC50 value of JZL184.
In Vivo Administration and Behavioral Assessment in Mice
-
JZL184 Preparation: Dissolve JZL184 in a vehicle such as a 1:1:18 mixture of ethanol:Alkamuls-620:saline[6].
-
Administration: Administer JZL184 via intraperitoneal (i.p.) injection at a dose range of 4-40 mg/kg. The optimal dose will depend on the specific behavioral endpoint being measured[3][6].
-
Time Course: Behavioral assessments are typically conducted between 30 minutes and 4 hours post-injection, as MAGL inhibition is rapid and sustained[9].
-
Behavioral Tests: A range of behavioral tests can be used to assess the effects of JZL184, including tests for analgesia (e.g., tail-flick test), anxiety (e.g., elevated plus maze), and motor function (e.g., open field test)[3][15].
-
Control Groups: Always include a vehicle-treated control group. To confirm CB1-receptor mediation of the observed effects, a separate group can be pre-treated with a CB1 antagonist like AM251[14].
Visualizations
Caption: JZL184 signaling pathway.
Caption: General experimental workflow for JZL184.
Caption: Troubleshooting flowchart for JZL184 experiments.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JZL184 - Wikipedia [en.wikipedia.org]
- 3. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for CB-184 storage and handling
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. It is based on publicly available data and is for informational purposes only. It is not a substitute for professional laboratory guidance, safety protocols, or regulatory requirements. Always consult your institution's safety guidelines and the specific product's material safety data sheet (MSDS) before handling any chemical compound.
Frequently Asked Questions (FAQs)
Q1: What is CB-184?
Based on available information, the designation "this compound" does not correspond to a widely recognized research compound, chemical, or drug in publicly accessible scientific databases. Searches for "this compound" in chemical and life science contexts did not yield specific results for a molecule used in research and development. It is possible that "this compound" is an internal compound identifier specific to an organization, a new or recently developed molecule not yet in the public domain, or a misidentified compound. Researchers should verify the chemical name, CAS number, or other specific identifiers to obtain accurate information.
Q2: How should I store and handle this compound?
Without specific information on the chemical nature of this compound, only general best practices for chemical storage and handling can be provided. These are not specific to this compound and should be adapted based on the actual properties of the compound once identified.
General Storage and Handling Best Practices:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated area. For many research compounds, storage at -20°C or -80°C is recommended, particularly for long-term stability. | To minimize degradation and maintain the integrity of the compound. |
| Light | Protect from light. Use amber vials or store in a dark location. | To prevent photochemical degradation. |
| Moisture | Keep container tightly sealed to prevent moisture absorption. | To avoid hydrolysis and other moisture-sensitive reactions. |
| Inert Atmosphere | For compounds sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and degradation. |
Troubleshooting Guides
As the identity of this compound is unknown, this troubleshooting guide addresses common issues encountered with novel or uncharacterized research compounds.
Issue 1: Compound Insolubility
| Potential Cause | Troubleshooting Step |
| Incorrect solvent | Consult any available preliminary data on the compound's polarity. Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, water). |
| Low temperature | Gently warm the solvent while vortexing. Be cautious, as heat can degrade some compounds. |
| Precipitation | Prepare fresh solutions for each experiment. If a stock solution must be stored, consider storing it at a higher concentration in a solvent like DMSO and diluting it just before use. |
Issue 2: Lack of Experimental Effect
| Potential Cause | Troubleshooting Step |
| Compound degradation | Verify the storage conditions and age of the compound. If possible, confirm the compound's integrity using analytical methods like LC-MS or NMR. |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal working concentration. |
| Cell line or model insensitivity | Test the compound in a different cell line or experimental model that may be more responsive. |
Experimental Protocols & Methodologies
Without a known target or mechanism of action for this compound, providing specific experimental protocols is not feasible. However, a general workflow for characterizing an unknown compound is presented below.
General Workflow for a Novel Compound Characterization
Caption: A general experimental workflow for the characterization of a novel research compound.
Signaling Pathways
As the molecular target and mechanism of action for this compound are unknown, a diagram of a relevant signaling pathway cannot be provided. Researchers would first need to perform target identification and mechanism of action studies to elucidate the biological pathways modulated by the compound. Once a target is identified (e.g., a specific kinase, receptor, or enzyme), the corresponding signaling pathway can be investigated.
For example, if initial screening suggests that this compound inhibits the MEK1/2 kinases, the MAPK/ERK signaling pathway would be the focus of further investigation.
Hypothetical MAPK/ERK Signaling Pathway Inhibition
Caption: A hypothetical inhibition of the MAPK/ERK pathway by an unknown compound, this compound.
Technical Support Center: Overcoming Resistance to CB-184-Induced Apoptosis
Introduction
CB-184 is a novel therapeutic agent designed to selectively induce apoptosis in cancer cells by targeting and inhibiting the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). By mimicking the action of BH3-only proteins, this compound displaces pro-apoptotic proteins that are sequestered by Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[1][2] However, as with many targeted therapies, cancer cells can develop resistance to this compound, limiting its therapeutic efficacy. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, identify, and overcome resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a BH3-mimetic that specifically binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This competitive inhibition frees pro-apoptotic "activator" proteins (like BIM) and "effector" proteins (like BAX and BAK). Once liberated, BAX and BAK can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]
Q2: What are the common signs of this compound-induced apoptosis?
A2: Successful induction of apoptosis by this compound can be observed through various cellular and molecular changes, including:
-
Morphological changes: Cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Biochemical changes: Phosphatidylserine exposure on the outer cell membrane (detectable by Annexin V staining), loss of mitochondrial membrane potential, and activation of caspases (e.g., caspase-3, -7, -9).[3][4]
-
DNA fragmentation: Cleavage of genomic DNA into oligonucleosomal fragments (detectable by TUNEL assay).
Q3: At what concentration and time point should I expect to see apoptosis?
A3: The optimal concentration and time point for this compound-induced apoptosis are cell-line dependent. It is recommended to perform a dose-response and time-course experiment for each new cell line. Typically, apoptosis can be observed within 24 to 48 hours of treatment with concentrations ranging from nanomolar to low micromolar.
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound, similar to other Bcl-2 inhibitors, can arise from several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Increased expression of other Bcl-2 family members, particularly Mcl-1 and Bcl-xL, can compensate for the inhibition of Bcl-2.[1][5][6][7]
-
Mutations in the Bcl-2 protein: Alterations in the BH3-binding groove of Bcl-2 can prevent this compound from binding effectively.
-
Activation of pro-survival signaling pathways: Pathways such as the PI3K/Akt/mTOR pathway can promote cell survival and counteract the pro-apoptotic signals induced by this compound.[8][9][10][11]
-
Downregulation or mutation of pro-apoptotic proteins: Loss or inactivation of essential pro-apoptotic proteins like BAX and BAK can block the execution of apoptosis.[12]
Troubleshooting Guides
Guide 1: Reduced or No Apoptosis Observed After this compound Treatment
Problem: Your cells show minimal or no signs of apoptosis after treatment with this compound at the expected concentration and time point.
| Potential Cause | Recommended Action/Experiment |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Incorrect Time Point | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration for inducing apoptosis. |
| Intrinsic Resistance | The cell line may inherently express high levels of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, making it less dependent on Bcl-2 for survival.[6][7] |
| Acquired Resistance | If the cells were previously sensitive, they may have developed resistance through prolonged or repeated exposure to this compound. |
| Compound Instability | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Guide 2: Identifying the Mechanism of Resistance
Problem: You have confirmed that your cell line is resistant to this compound and need to determine the underlying molecular mechanism.
| Potential Mechanism | Recommended Diagnostic Experiment |
| Upregulation of Mcl-1 or Bcl-xL | Western Blot: Analyze the protein expression levels of Bcl-2, Mcl-1, and Bcl-xL in your resistant cells compared to a sensitive control cell line.[13][14][15][16] qPCR: Measure the mRNA levels of BCL2, MCL1, and BCL2L1 (Bcl-xL) to determine if the upregulation occurs at the transcriptional level.[17][18][19][20][21] |
| Activation of Pro-Survival Pathways | Phospho-Kinase Array: Screen for the activation of various survival signaling pathways, such as PI3K/Akt and MAPK/ERK.[8][9][10] Western Blot: Specifically probe for phosphorylated (activated) forms of key signaling proteins like Akt (p-Akt Ser473) and ERK (p-ERK Thr202/Tyr204). |
| Mutations in Bcl-2 | Sanger Sequencing: Sequence the BCL2 gene in resistant cells to identify potential mutations in the BH3-binding domain. |
| Loss of Pro-Apoptotic Effectors | Western Blot: Assess the expression levels of BAX and BAK in resistant versus sensitive cells. |
Guide 3: Strategies to Overcome this compound Resistance
Problem: You have identified a likely mechanism of resistance and want to design an experiment to overcome it.
| Identified Resistance Mechanism | Recommended Strategy |
| Mcl-1 Upregulation | Combination Therapy: Co-treat cells with this compound and a specific Mcl-1 inhibitor (e.g., A-1210477, VU661013).[1][22] This dual inhibition can restore apoptotic sensitivity.[1] |
| Bcl-xL Upregulation | Combination Therapy: Combine this compound with a Bcl-xL-selective inhibitor (e.g., Navitoclax, though it also inhibits Bcl-2). |
| PI3K/Akt Pathway Activation | Combination Therapy: Co-administer this compound with a PI3K inhibitor (e.g., LY294002) or an Akt inhibitor (e.g., MK-2206) to block the pro-survival signaling.[10][23] |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Status | This compound IC50 (nM) |
| OCI-LY1 | Sensitive | 50 |
| OCI-LY1-R | This compound Resistant | > 5000 |
| Toledo | Sensitive | 80 |
| Toledo-R | This compound Resistant | > 8000 |
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells
| Protein | OCI-LY1 (Sensitive) | OCI-LY1-R (Resistant) | Fold Change |
| Bcl-2 | 1.0 | 0.9 | ~ no change |
| Mcl-1 | 1.0 | 8.5 | ↑↑↑ |
| Bcl-xL | 1.0 | 1.2 | ~ no change |
| p-Akt (S473) | 1.0 | 4.2 | ↑↑ |
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Mcl-1 upregulation confers resistance to this compound.
Caption: Workflow for investigating and overcoming resistance.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.[3][4][24]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 1 x 10^6 cells/well) and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of proteins like Bcl-2, Mcl-1, and p-Akt.[13][14][15][16]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-p-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes such as MCL1 and BCL2L1.[17][18][19][20][21]
Materials:
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit (e.g., SuperScript IV)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Extract total RNA from cell pellets according to the kit manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction:
-
10 µL 2X SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
References
- 1. Combination strategies to overcome resistance to the BCL2 inhibitor venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amgenoncology.com [amgenoncology.com]
- 7. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Akt Survival Pathway Contributes to TRAIL Resistance in Cancer Cells | PLOS One [journals.plos.org]
- 11. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to TRAIL-induced apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. assaygenie.com [assaygenie.com]
- 17. elearning.unite.it [elearning.unite.it]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 23. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 24. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Interpreting Unexpected Results in CB-184 Studies
Disclaimer: Public information for a compound specifically named "CB-184" is limited. This guide is based on the compound JZL184 , a well-researched inhibitor of monoacylglycerol lipase (MAGL) that modulates the cannabinoid system via the CB 1 receptor. The principles and troubleshooting steps are broadly applicable to small molecule inhibitors targeting this pathway.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My experiment shows no effect of this compound, even at concentrations reported to be effective. What are the potential causes?
A1: A lack of the expected biological effect is a common issue that can stem from several factors, ranging from the compound itself to the experimental system.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity: The most common cause is the degradation of the small molecule inhibitor.[1]
-
Troubleshooting:
-
Verify Purity and Concentration: Use analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and concentration of your stock solution.[1] The appearance of new peaks or a decrease in the parent compound peak suggests degradation.[1]
-
Prepare Fresh Stock Solutions: Avoid using old stocks. Prepare fresh solutions from solid compound, ensuring it is fully dissolved.[2] For some compounds, gentle warming or sonication may be necessary.[3]
-
Proper Storage: Store stock solutions in single-use aliquots at -80°C to prevent repeated freeze-thaw cycles, which can cause degradation and precipitation.[1][3] Protect from light by using amber vials.[3]
-
-
-
Experimental Conditions:
-
Troubleshooting:
-
Compound Stability in Media: this compound may be unstable in your specific cell culture media or buffer, especially during long-term experiments.[2] Consider determining the compound's half-life under your experimental conditions and refreshing the media with new compound at regular intervals.[2]
-
Dose-Response: Perform a dose-response experiment with a broad range of concentrations (e.g., nanomolar to micromolar) to determine the optimal effective concentration for your specific cell line and assay.[4]
-
Pipetting and Calculation Errors: Double-check all calculations for dilutions and ensure that pipettes are properly calibrated to avoid inaccurate concentrations.[3]
-
-
-
Biological System:
-
Troubleshooting:
-
Target Expression: Confirm that your cell line expresses the target enzyme (MAGL) and the downstream receptor (CB1). Use qPCR or Western blot to verify expression levels. The effect of JZL184 is dependent on the CB1 receptor.[5][6]
-
Cell Permeability: The inhibitor may not be efficiently entering the cells. Consult the literature for known permeability issues or try different incubation times.[3]
-
-
Q2: I'm observing an unexpected or paradoxical effect (e.g., increased cell invasion instead of inhibition). How can I interpret this?
A2: Unexpected or opposite effects can be challenging to interpret but often reveal novel biology or off-target activities.
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects: The inhibitor may be acting on other proteins besides its intended target, especially at higher concentrations.[4][7]
-
Troubleshooting:
-
Use a Target Antagonist: To confirm the effect is mediated by the intended pathway, co-treat with a specific antagonist. For this compound, using a CB1 receptor antagonist like AM-251 should reverse the on-target effects.[5][6] If the paradoxical effect persists, it is likely an off-target mechanism.
-
Use a Structurally Different Inhibitor: Test another MAGL inhibitor with a different chemical scaffold (e.g., JW651, MJN110).[5] If it produces the expected (not paradoxical) effect, your initial compound's result is likely due to an off-target activity.
-
Target Knockdown/siRNA: Use siRNA to specifically knock down MAGL. This should phenocopy the effect of a specific inhibitor.[5][6] If the siRNA result differs from the this compound result, it points to an off-target effect.
-
-
-
Context-Dependent Effects: The biological activity of cannabinoid system modulators can be highly dependent on the experimental conditions.
-
Troubleshooting:
-
Review Experimental Context: For example, the anxiolytic effects of JZL184 have been shown to be dependent on the level of environmental aversiveness in animal models.[8] Carefully review your experimental setup for factors that might alter the cellular or systemic response.
-
Investigate Compensatory Pathways: Inhibition of one pathway can sometimes lead to the upregulation of a compensatory pathway, resulting in a paradoxical outcome.
-
-
Q3: this compound is causing high levels of cell death or unexpected morphological changes. What should I do?
A3: Distinguishing between targeted cytotoxicity, non-specific toxicity, and off-target effects is critical.[4]
Potential Causes & Troubleshooting Steps:
-
Concentration-Dependent Toxicity:
-
Troubleshooting:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment and measure cell viability using an assay like Trypan Blue exclusion or MTT.[4] This will help you determine the optimal non-toxic concentration range.
-
Lower the Concentration: Inhibitors that are only effective at high concentrations (>10 µM) are more likely to exhibit off-target effects and non-specific toxicity.[7]
-
-
-
Solvent Toxicity:
-
Troubleshooting:
-
Check Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) and that your vehicle control wells show healthy cells.[4]
-
-
-
On-Target Toxicity:
-
Troubleshooting:
-
Investigate Target Function: The target protein (MAGL) or its downstream signaling may be essential for cell survival in your specific cell type. Research the known functions of the target to see if the observed cytotoxicity could be an expected on-target effect.[4]
-
-
Quantitative Data Summary
The following tables summarize quantitative data for JZL184, which serves as a proxy for this compound.
Table 1: Effect of JZL184 on Endocannabinoid Levels in A549 Lung Cancer Cells Cells were incubated with JZL184 for 6 hours, and endocannabinoid levels were quantified by LC-MS.
| Compound | Concentration | 2-AG Level (pmol/mg protein) |
| Vehicle | - | ~25 |
| JZL184 | 100 nM | ~150 |
| JZL184 | 1 µM | ~350 |
| (Data summarized from studies on A549 cells)[5] |
Table 2: In Vivo Antimetastatic Effect of JZL184 in a Mouse Model Athymic nude mice were injected with A549 lung cancer cells and treated with JZL184 for 4 weeks.
| Treatment Group | Dose | Outcome |
| Vehicle | - | High metastatic burden |
| JZL184 | ≥ 8 mg/kg (every 72h) | Significant reduction in metastasis |
| JZL184 + AM-251 (CB1 Antagonist) | 8 mg/kg + 1 mg/kg | Antimetastatic effect was cancelled |
| (Data summarized from in vivo studies)[5][6] |
Experimental Protocols
Protocol 1: Matrigel Invasion Assay
This protocol is used to assess the effect of this compound on the invasive capacity of cancer cells in vitro.[5]
-
Chamber Preparation: Use 24-well plate inserts with an 8 µm pore size polycarbonate membrane. Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of each insert membrane with the diluted Matrigel solution and allow it to solidify by incubating at 37°C for at least 4 hours.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Treatment: In the upper chamber (the insert), add the cell suspension along with the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (e.g., 24-48 hours).
-
Analysis:
-
Remove the inserts and gently wipe the top of the membrane with a cotton swab to remove non-invasive cells.
-
Fix the cells that have invaded through the membrane to the underside with 4% paraformaldehyde.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields for each insert. Quantify the results.
-
Protocol 2: Stock Solution Preparation and Handling
Proper preparation and handling of small molecule inhibitors are crucial for reproducibility.[1]
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of solid compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired high-concentration stock (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Brief sonication in a water bath can be used if necessary, but check for compound temperature sensitivity first.
-
Aliquoting: Dispense the stock solution into small, single-use volumes in sterile, amber (or foil-wrapped), tightly sealed tubes. This minimizes freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term stability.
Visual Guides and Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the anti-invasive effects of this compound (JZL184).[6][9]
Troubleshooting Workflow for Lack of Effect
Caption: Logical workflow for troubleshooting experiments where this compound shows no effect.
Distinguishing On-Target vs. Off-Target Effects
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CB-184 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB-184 binding assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its incubation time critical in binding assays?
This compound is a selective ligand for the sigma-2 (σ2) receptor, with a significantly higher affinity for σ2 over the sigma-1 (σ1) receptor.[1] The incubation time in a binding assay is a critical parameter that determines whether the binding reaction between this compound and the σ2 receptor reaches equilibrium. Insufficient incubation time can lead to an underestimation of the binding affinity (potency) of the compound, while excessively long incubation might lead to degradation of the receptor or ligand.[2] Therefore, optimizing the incubation time is essential for obtaining accurate and reproducible results.
Q2: What are the key factors influencing the incubation time for a this compound binding assay?
Several factors can influence the optimal incubation time for a this compound binding assay:
-
Temperature: Higher temperatures generally increase the rate of binding, leading to a shorter time to reach equilibrium.[3] However, temperatures that are too high can cause degradation of the receptor or ligand.
-
Concentration of Ligand and Receptor: The concentrations of both the radiolabeled ligand (in a competitive assay) and the σ2 receptor in the assay will affect the time it takes to reach equilibrium.
-
Affinity of the Ligands: The association and dissociation rates of both the radiolabeled ligand and this compound will influence the time required to reach a steady state.
-
Assay Buffer Composition: The pH and ionic strength of the buffer can impact protein conformation and ligand binding.[4]
Q3: How do I determine the optimal incubation time for my specific experimental conditions?
To determine the optimal incubation time, a time-course experiment should be performed. This involves incubating the assay components for varying lengths of time (e.g., from 30 minutes to several hours) and then measuring the specific binding at each time point. The optimal incubation time is the shortest time point at which the specific binding reaches a stable plateau, indicating that the reaction has reached equilibrium. For a competitive binding assay with this compound, this would be the point where the displacement of the radioligand by this compound is consistent over time.
Troubleshooting Guide
Issue 1: High Non-Specific Binding
Q: I am observing high non-specific binding (NSB) in my this compound competitive binding assay. What could be the cause and how can I fix it?
A: High non-specific binding can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Blocking: Ensure that appropriate blocking agents are used to prevent the ligand from binding to non-receptor components.
-
Suboptimal Ligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. It is recommended to use a radioligand concentration at or below its Kd value for the receptor.[5]
-
Improper Washing: Insufficient washing of the filter plates after incubation can leave unbound radioligand, contributing to high background. Increase the number or volume of wash steps.
-
Filter Plate Issues: The type of filter plate and its pre-treatment can affect non-specific binding. Ensure the filter material is appropriate for your assay and consider pre-treating the plates with a blocking agent.
-
Cell or Membrane Preparation Quality: Poor quality cell membranes or whole cells with damaged membranes can expose non-specific binding sites. Ensure proper preparation and storage of your biological material.
| Potential Cause | Recommended Solution |
| Inadequate blocking | Use appropriate blocking agents (e.g., BSA, non-fat dry milk). |
| High radioligand concentration | Use radioligand at or below its Kd.[5] |
| Insufficient washing | Increase the number and volume of wash steps. |
| Filter plate type | Test different filter plates (e.g., glass fiber) and pre-treat with blocking agents. |
| Poor sample quality | Use freshly prepared and properly stored cell membranes or cells. |
Issue 2: Low Specific Binding or No Signal
Q: I am not seeing a significant signal or specific binding in my assay. What should I check?
A: A lack of signal can be frustrating. Here are some common culprits and their solutions:
-
Inactive Receptor or Ligand: Ensure that the cell membranes or cells expressing the σ2 receptor are active and that the this compound and any radioligand have not degraded. Proper storage is crucial.
-
Incorrect Assay Conditions: Verify the pH, ionic strength, and temperature of your assay buffer. These parameters can significantly impact binding.
-
Suboptimal Incubation Time: The incubation time may be too short for the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Low Receptor Density: The concentration of the σ2 receptor in your preparation may be too low. You can try to increase the amount of cell membrane protein per well.[6]
-
Problem with Detection Method: If using a radioligand, ensure your scintillation counter is functioning correctly and that the scintillation cocktail is appropriate. For other detection methods, verify instrument settings and reagent viability.
| Potential Cause | Recommended Solution |
| Inactive reagents | Use fresh, properly stored receptor preparations and ligands. |
| Suboptimal assay buffer | Optimize pH, ionic strength, and temperature. |
| Insufficient incubation | Perform a time-course experiment to determine the optimal time. |
| Low receptor concentration | Increase the amount of membrane protein per well.[6] |
| Detection issues | Check instrument functionality and reagent integrity. |
Issue 3: Poor Reproducibility
Q: My results for the this compound binding assay are not reproducible between experiments. How can I improve consistency?
A: Poor reproducibility can stem from minor variations in your protocol. Here’s how to improve it:
-
Standardize Protocols: Ensure all experimental steps, including reagent preparation, incubation times, and washing procedures, are performed consistently.
-
Consistent Cell Culture Conditions: If using whole cells, variations in cell passage number, confluency, and health can affect receptor expression and assay results. Maintain consistent cell culture practices.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated ligands, can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Temperature Control: Ensure that the incubation temperature is consistent across all wells and between experiments.
-
Batch-to-Batch Reagent Variability: Use the same batch of reagents (e.g., buffer components, radioligand, cell membranes) for a set of comparative experiments whenever possible.
| Factor | Recommendation for Improved Reproducibility |
| Protocol Execution | Adhere strictly to a standardized written protocol. |
| Cell Culture | Maintain consistent cell passage number, density, and health. |
| Pipetting | Regularly calibrate pipettes and use precise techniques. |
| Temperature | Use a calibrated incubator and monitor the temperature closely. |
| Reagents | Use reagents from the same batch for comparative experiments. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the σ2 receptor using a radiolabeled ligand such as [³H]DTG.
Materials:
-
Cell membranes prepared from cells expressing the σ2 receptor.
-
This compound stock solution.
-
Radiolabeled sigma ligand (e.g., [³H]DTG).
-
Selective sigma-1 receptor ligand (e.g., (+)-pentazocine) to mask σ1 receptors.[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the cell membrane preparation in assay buffer to the desired concentration.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of the radiolabeled ligand at a concentration of approximately its Kd for the σ2 receptor.
-
Prepare a solution of the σ1 selective ligand at a concentration sufficient to saturate σ1 receptors.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add assay buffer, the σ1 selective ligand, the radiolabeled ligand, and the cell membrane preparation.
-
Non-Specific Binding (NSB): Add assay buffer, the σ1 selective ligand, the radiolabeled ligand, a high concentration of a non-labeled σ2 ligand (to displace all specific binding), and the cell membrane preparation.
-
Competitive Binding: Add assay buffer, the σ1 selective ligand, the radiolabeled ligand, varying concentrations of this compound, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at the optimized temperature for the optimized duration (e.g., 60 minutes at 25°C). This should be determined from a time-course experiment.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a competitive this compound binding assay.
Caption: Troubleshooting logic for common binding assay issues.
Caption: Simplified Sigma-2 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 [mdpi.com]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Troubleshooting with Novel Compounds (e.g., CB-184)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when working with novel compounds like CB-184. The following information is designed to help you identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results are inconsistent between replicates. What are the common causes?
Inconsistent results in cell viability assays are a frequent issue. Several factors can contribute to this variability:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Variations in cell numbers across wells will lead to different baseline readings.[1][2]
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reagent and compound dispensing.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth.[1][3] It is recommended to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental samples.[1][3]
-
Incomplete Reagent Mixing: After adding the viability reagent, ensure it is thoroughly mixed with the culture medium without dislodging adherent cells. For some assays like CellTiter-Glo®, a brief orbital shaking is recommended.[4]
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range to minimize phenotypic drift.[3]
Q2: I am observing a high background signal in my assay. What could be the reason?
High background can obscure the true signal from your cells. Common causes include:
-
Compound Interference: The investigational compound itself might react with the assay reagent.[3][5] To test for this, include control wells with the compound in cell-free media.[3][5]
-
Media Components: Phenol red in culture media can interfere with the absorbance readings in colorimetric assays like MTT and MTS.[3][6] Consider using phenol red-free media for the assay.
-
Reagent Contamination: Bacterial or fungal contamination of your reagents or cell cultures can lead to non-specific signal generation.[3]
-
Plate Choice: For luminescence assays, white plates are optimal for maximizing signal, while black plates are recommended for fluorescence assays to reduce background.[3]
Q3: My compound is colored/fluorescent. How does this affect my assay results?
Colored or fluorescent compounds can directly interfere with absorbance or fluorescence-based assays.
-
Colorimetric Assays (MTT, MTS, XTT): If your compound absorbs light at the same wavelength as the formazan product, it will lead to artificially high readings.
-
Fluorescence Assays: If your compound is fluorescent at the excitation and emission wavelengths of the assay, it will contribute to the background signal.
To correct for this, you must include a "compound only" control, which contains the compound in cell-free media at the same concentrations used in the experiment. The absorbance or fluorescence value from these wells should be subtracted from your experimental readings.
Q4: The viability of my control (untreated) cells is lower than expected. Why might this be?
Low viability in control wells can be due to several factors:
-
Suboptimal Culture Conditions: Ensure your cells have the appropriate media, serum, and incubator conditions (temperature, CO2, humidity).
-
Cell Seeding Density: Seeding too few cells may result in poor growth, while seeding too many can lead to premature nutrient depletion and cell death.
-
Reagent Toxicity: Some viability assay reagents, like the MTT reagent, can be toxic to certain cell lines, especially with prolonged incubation.[7] Optimize the incubation time to be sufficient for signal generation but short enough to avoid toxicity.[7]
-
Solvent Toxicity: If your compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is not toxic to your cells. Run a vehicle control (media with the same concentration of solvent) to assess its effect.
Troubleshooting Specific Assays
MTT Assay
| Problem | Potential Cause | Recommended Solution |
| Inconsistent formazan crystal formation | Uneven metabolic activity of cells. | Ensure cells are healthy and in the log growth phase. |
| Incomplete formazan solubilization | Insufficient solvent volume or mixing.[3] | Increase the volume of the solubilization solution (e.g., DMSO or acidified isopropanol) and ensure thorough mixing.[3] |
| Low signal-to-noise ratio | Low cell number or metabolic activity. | Increase the number of cells seeded per well or extend the incubation time with the MTT reagent (while monitoring for toxicity). |
| Increased absorbance with higher compound concentration | The compound may be reducing the MTT reagent directly or increasing cellular metabolic activity at certain concentrations.[5] | Run compound-only controls. Consider using an orthogonal viability assay (e.g., ATP-based) to confirm results.[8] |
MTS/XTT Assays
| Problem | Potential Cause | Recommended Solution |
| High background absorbance | Phenol red interference.[6] | Use phenol red-free medium for the assay. |
| Contamination of reagents.[3] | Use sterile technique and fresh reagents. | |
| Cell death after reagent addition | The intermediate electron acceptor (e.g., PES) can be toxic to some cell lines.[9] | Optimize the concentration of the electron acceptor and the incubation time. |
| Results differ from MTT assay | These assays measure metabolic activity in a slightly different way and the soluble formazan product is measured in the culture medium. | This may reflect different sensitivities to cellular metabolic changes. It is often useful to compare results from different assay types. |
ATP-Based Assays (e.g., CellTiter-Glo®)
| Problem | Potential Cause | Recommended Solution |
| Unstable luminescent signal | Temperature fluctuations across the plate.[3] | Equilibrate the plate to room temperature for at least 10 minutes before reading.[4] |
| Incomplete cell lysis. | Ensure thorough mixing after reagent addition. An orbital shaker can be used for 2 minutes.[4] | |
| High variability between replicates | Uneven cell plating or cell clumping.[2] | Ensure a single-cell suspension before plating and mix the cell suspension between pipetting. |
| Low signal | Low cell number or rapid ATP depletion after cell stress. | Increase the number of cells seeded. Ensure the assay is performed at the optimal time point after treatment. |
Experimental Protocols
General Cell Viability Assay Workflow
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ch.promega.com [ch.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Your MTT Assay the Right Choice? [france.promega.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of CB-184 and Other Sigma-2 Receptor Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-2 receptor ligand CB-184 with other notable alternatives. The content is supported by experimental data to inform research and development decisions in oncology and neurodegenerative diseases, where the sigma-2 receptor is a prominent therapeutic target.
The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), is a key target in drug discovery due to its overexpression in proliferating cancer cells.[1][2] This guide compares the performance of this compound, a selective σ2 receptor ligand, with other well-characterized ligands, focusing on binding affinity, selectivity, and functional activity in inducing apoptosis.
Quantitative Comparison of Ligand Performance
The following tables summarize the binding affinities and functional potencies of this compound and other selected sigma-2 receptor ligands.
Table 1: Sigma-2 (σ2) and Sigma-1 (σ1) Receptor Binding Affinities (Ki, nM)
| Ligand | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) |
| This compound | 13.4 | 7436 | 555 |
| Siramesine | 1.9 | >1000 | >526 |
| SW43 | 18 | >1000 | >55 |
| PB28 | 4.3 | 146 | 34 |
| SV119 | 7.8 | >1000 | >128 |
Data compiled from multiple sources. Higher selectivity indicates a greater preference for the σ2 receptor over the σ1 receptor.
Table 2: Functional Potency in Inducing Cancer Cell Death
| Ligand | Cell Line(s) | Assay | IC50 / EC50 (µM) |
| This compound | Breast Cancer (MCF-7, ADR-T47D) | Apoptosis Induction | Data not available |
| Siramesine | Pancreatic Cancer (Panc02) | Cell Viability | ~20 |
| SW43 | Pancreatic Cancer (Panc02) | Cell Viability | ~40 |
| PB28 | NCI-60 Panel | Antiproliferative | Variable (cell line dependent) |
| SV119 | Pancreatic Cancer (Panc02) | Cell Viability | ~60 |
IC50/EC50 values represent the concentration of the ligand required to inhibit cell viability or induce apoptosis by 50%. It is important to note that these values can vary depending on the cell line and experimental conditions.
Signaling Pathways and Mechanisms of Action
Sigma-2 receptor ligands, including this compound, are known to induce apoptosis in cancer cells through various signaling pathways. The binding of a ligand to the sigma-2 receptor (TMEM97), which is often found in a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) at the endoplasmic reticulum, can trigger a cascade of events leading to programmed cell death.[3][4]
One of the key mechanisms involves the modulation of sphingolipid metabolism. Specifically, treatment with this compound has been shown to cause a dose-dependent increase in ceramide levels and a simultaneous decrease in sphingomyelin in breast cancer cells.[5] Ceramide is a pro-apoptotic lipid that can activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[2]
Figure 1. Proposed signaling pathway for sigma-2 receptor ligand-induced apoptosis.
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.
Materials:
-
Tissue Homogenate: Rat liver membranes (a rich source of sigma-2 receptors).
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.
-
Masking Ligand: (+)-Pentazocine, a selective sigma-1 ligand to block binding of [³H]DTG to sigma-1 sites.
-
Test Compound: e.g., this compound.
-
Incubation Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the incubation buffer, tissue homogenate (approximately 100-200 µg protein), a fixed concentration of [³H]DTG (e.g., 3 nM), and (+)-pentazocine (e.g., 100 nM).
-
Add the various concentrations of the test compound to the respective wells. For determining non-specific binding, add a high concentration of a non-labeled sigma ligand (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for the radioligand binding assay.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with a sigma-2 ligand.
Materials:
-
Cell Line: e.g., MCF-7 breast cancer cells.
-
Test Compound: e.g., this compound.
-
Cell Lysis Buffer.
-
2x Reaction Buffer.
-
Caspase-3 Substrate (DEVD-pNA): 4 mM stock solution.
-
DTT (Dithiothreitol): 1 M stock solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include an untreated control group.
-
Lyse the cells by adding chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.
-
In a new 96-well plate, add the cell lysate from each treatment group.
-
Prepare the reaction mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add the reaction mix to each well containing the cell lysate.
-
Initiate the reaction by adding the Caspase-3 substrate (DEVD-pNA) to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Figure 3. Workflow for the caspase-3 activity assay.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CB-184, Siramesine, and Cabozantinib (XL184) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three compounds investigated in cancer research: CB-184, siramesine, and cabozantinib (XL184). While all three have demonstrated anti-cancer properties, they operate through distinct mechanisms of action, offering different therapeutic strategies. This document outlines their performance, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Overview and Mechanism of Action
This compound is a selective sigma-2 (σ2) receptor ligand.[1][2] The σ2 receptor is overexpressed in various tumor cell types, and its ligands are known to induce apoptosis.[1] this compound's anti-cancer activity is linked to its ability to promote programmed cell death.[2]
Siramesine (Lu 28-179) is also a potent σ2 receptor agonist with high selectivity over the σ1 receptor.[3] Its primary mechanism involves the destabilization of lysosomes, leading to lysosomal membrane permeabilization (LMP).[3][4] This disruption causes the release of cathepsins into the cytosol, triggering a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial destabilization, and ultimately, a caspase-independent form of cell death.[3][5][6] Some studies also suggest that siramesine can induce ferroptosis, an iron-dependent form of cell death.[4]
Cabozantinib (XL184) is a multi-targeted tyrosine kinase inhibitor (TKI).[7] Its anti-cancer effects are derived from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[8][9] Key targets of cabozantinib include VEGFR2, MET, AXL, RET, KIT, and FLT3.[7] By blocking these signaling pathways, cabozantinib disrupts tumor vasculature, inhibits tumor cell proliferation and invasion, and promotes apoptosis.[7][10]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of siramesine and cabozantinib across various cancer models. Data for this compound is limited in recent literature.
Table 1: In Vitro Cytotoxicity (IC50/LC50)
| Compound | Cancer Cell Line | Cell Type | IC50/LC50 (µM) | Reference |
| Siramesine | WEHI-S | Murine Fibrosarcoma | Not specified, but potent antiproliferative effects observed at 1-50 µM | [3] |
| MCF-7 | Human Breast Cancer | Not specified, but potent antiproliferative effects observed at 1-50 µM | [3] | |
| PC3 | Human Prostate Cancer | LC50 = 20 | [11] | |
| DU145 | Human Prostate Cancer | LC50 = 35 | [11] | |
| LNCaP | Human Prostate Cancer | LC50 = 40 | [11] | |
| U87-MG | Human Glioblastoma | IC50 = 8.875 | [12] | |
| U251-MG | Human Glioblastoma | IC50 = 9.654 | [12] | |
| T98G | Human Glioblastoma | IC50 = 7.236 | [12] | |
| Cabozantinib (XL184) | TT | Human Medullary Thyroid Cancer | IC50 = 0.094 | [13] |
| CE81T | Human Esophageal Squamous Carcinoma | IC50 = 4.61 (72h) | [14] | |
| KYSE-70 | Human Esophageal Squamous Carcinoma | IC50 = 1.98 (72h) | [14] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| Siramesine | Orthotopic Breast Cancer (Mouse) | Oral administration | Significant antitumorigenic effect | [3] |
| Subcutaneous Fibrosarcoma (Mouse) | Oral administration | Significant antitumorigenic effect | [3] | |
| Cabozantinib (XL184) | Triple-Negative Breast Cancer (Mouse Xenograft) | 30 mg/kg, oral | Significantly inhibited tumor growth and metastasis | |
| Medullary Thyroid Cancer (Mouse Xenograft) | 10, 30, and 60 mg/kg, oral | Significant, dose-dependent tumor growth inhibition | [13] | |
| Esophageal Squamous Carcinoma (Mouse Xenograft) | Not specified | Significantly inhibited tumor growth | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for siramesine and cabozantinib, along with a typical experimental workflow for assessing anti-cancer activity.
Caption: Proposed signaling pathway of Siramesine.
Caption: Simplified signaling pathway of Cabozantinib (XL184).
Caption: General experimental workflow for anti-cancer drug evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of compounds like this compound, siramesine, and cabozantinib.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., siramesine, cabozantinib) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at the desired dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
This compound, siramesine, and cabozantinib (XL184) represent distinct classes of anti-cancer agents with different molecular targets and mechanisms of action. Siramesine's unique lysosome-targeting mechanism makes it a compelling candidate for overcoming resistance to conventional apoptosis-inducing drugs.[3] Cabozantinib's broad-spectrum inhibition of key RTKs provides a robust strategy to simultaneously attack multiple facets of tumor progression, including proliferation, angiogenesis, and metastasis.[8][9] While less characterized in recent literature, this compound's selectivity for the σ2 receptor highlights the therapeutic potential of targeting this protein in cancer.
The choice of compound for further investigation will depend on the specific cancer type, its molecular profile, and the desired therapeutic strategy. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute meaningful preclinical studies in the pursuit of novel cancer therapies.
References
- 1. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. researchhub.com [researchhub.com]
- 4. scispace.com [scispace.com]
- 5. protocols.io [protocols.io]
- 6. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of CB-184 Selectivity for Sigma-2 over Sigma-1 Receptors
This guide provides a detailed comparison of the binding affinity and selectivity of the ligand CB-184 for the sigma-2 (σ₂) receptor over the sigma-1 (σ₁) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound as a selective tool for studying σ₂ receptor function.
Introduction to Sigma Receptors
Sigma receptors, initially misclassified as a subtype of opioid receptors, are now recognized as a unique class of proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[1] The σ₁ receptor is a well-characterized chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling, ion channel function, and cell survival.[2][3][4] In contrast, the σ₂ receptor, recently identified as TMEM97 (transmembrane protein 97), is implicated in cell proliferation and cholesterol homeostasis.[2][5] Given their distinct physiological roles, the development of subtype-selective ligands is crucial for both therapeutic applications and basic research. This compound has emerged as a potent and highly selective ligand for the σ₂ receptor.
Binding Affinity and Selectivity Data
Competitive radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The selectivity of a compound for one receptor subtype over another is calculated as the ratio of their respective Ki values.
Table 1: Binding Affinities (Ki) and Selectivity of this compound and Related Compounds
| Compound | Isomer | Sigma-1 (σ₁) Ki [nM] | Sigma-2 (σ₂) Ki [nM] | Selectivity Ratio (σ₁ Ki / σ₂ Ki) | Reference |
| This compound | (+)-isomer | 7436 | 13.4 | 554-fold | [6][7] |
| CB-182 | (-)-isomer | 27.3 | 35.5 | 0.77-fold | [6] |
| CB-64D | (+)-isomer | 3063 | 16.5 | 185-fold | [6] |
| CB-64L | (-)-isomer | 10.5 | 154 | 0.07-fold | [6] |
As the data indicates, this compound demonstrates a high affinity for the σ₂ receptor with a Ki of 13.4 nM and a significantly lower affinity for the σ₁ receptor with a Ki of 7436 nM.[6][7] This results in an exceptional 554-fold selectivity for the σ₂ receptor over the σ₁ receptor.[6] It is important to note that while highly selective between sigma receptor subtypes, this compound also exhibits a high affinity for the mu (μ) opioid receptor (Ki = 4.5 nM).[6]
Experimental Protocols
The determination of binding affinities for sigma receptors is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such experiments.
Protocol: Competitive Radioligand Binding Assay for σ₁ and σ₂ Receptors
1. Membrane Preparation:
-
For σ₁ receptor assays, membranes are often prepared from guinea pig brain or liver, which have high receptor density.[8][9]
-
For σ₂ receptor assays, rat liver membranes are commonly used.[4][9]
-
The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Sigma-1 (σ₁) Receptor Binding Assay:
-
Radioligand: [³H]-(+)-pentazocine, a selective σ₁ ligand, is used at a concentration near its dissociation constant (Kd).[8][10]
-
Incubation: A mixture containing the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound (e.g., this compound) is incubated.
-
Nonspecific Binding: To determine the level of nonspecific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of an unlabeled competing ligand, such as haloperidol.[3]
-
Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
3. Sigma-2 (σ₂) Receptor Binding Assay:
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand, is commonly used.[10]
-
Masking of σ₁ Sites: To ensure that binding to σ₁ receptors does not interfere with the assay, a high concentration of a selective σ₁ ligand, such as (+)-pentazocine, is added to all incubation tubes to "mask" or block the σ₁ sites.[8][9]
-
Incubation, Termination, and Quantification: The remainder of the procedure is similar to the σ₁ binding assay, with varying concentrations of the test compound competing against [³H]-DTG for binding to the unmasked σ₂ sites.
4. Data Analysis:
-
The specific binding is calculated by subtracting the nonspecific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
References
- 1. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CB-184 Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the receptor binding profile of CB-184, a potent sigma-2 (σ2) receptor ligand. Designed for researchers, scientists, and drug development professionals, this document details the cross-reactivity of this compound with other key receptor types, offering a comparative perspective with related compounds. All quantitative data is supported by detailed experimental methodologies to ensure reproducibility and facilitate further investigation.
Executive Summary
This compound is a high-affinity ligand for the sigma-2 receptor, demonstrating significant selectivity over the sigma-1 (σ1) subtype. However, notable cross-reactivity is observed with the mu (µ) opioid receptor, a critical consideration for its use as a specific pharmacological tool. This guide presents the binding affinity data for this compound and comparable molecules, CB-64D and CB-182, to provide a clear understanding of their relative selectivities.
Data Presentation: Receptor Binding Affinity
The following tables summarize the in vitro binding affinities (Ki, nM) of this compound and related compounds for sigma-1, sigma-2, and mu-opioid receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound and Related Compounds [1]
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) |
| This compound | 7436 | 13.4 | 4.5 |
| CB-64D | 3063 | 16.5 | 37.6 |
| CB-182 | 27.3 | 35.5 | Not Reported |
Table 2: Selectivity Ratios for Sigma-2 Receptor
| Compound | σ1 / σ2 Selectivity Ratio |
| This compound | 555 |
| CB-64D | 186 |
| CB-182 | 0.77 |
Note: The σ1 / σ2 selectivity ratio is calculated by dividing the Ki value for the σ1 receptor by the Ki value for the σ2 receptor. A higher ratio indicates greater selectivity for the σ2 receptor.
Experimental Protocols
The following is a representative experimental protocol for determining the receptor binding affinity of test compounds like this compound using a radioligand displacement assay. This protocol is based on established methodologies for sigma and mu-opioid receptor binding assays.
Objective: To determine the binding affinity (Ki) of a test compound for sigma-1, sigma-2, and mu-opioid receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparations: Guinea pig brain membranes (for sigma and mu-opioid receptors) or cell lines expressing the specific receptor subtype.
-
Radioligands:
-
For σ1 receptors: [³H]-(+)-pentazocine
-
For σ2 receptors: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to mask σ1 sites.
-
For µ-opioid receptors: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]enkephalin)
-
-
Test Compound: this compound and other compounds for comparison.
-
Buffers: Tris-HCl buffer (50 mM, pH 7.4)
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in buffer to a specific protein concentration.
-
Binding Assay:
-
Set up assay tubes containing:
-
Membrane preparation (typically 50-200 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of the test compound (e.g., this compound).
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., haloperidol for sigma receptors, naloxone for mu-opioid receptors).
-
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Rapidly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Binding affinity of this compound for its primary and secondary receptor targets.
Caption: General workflow for a radioligand displacement binding assay.
Caption: Comparison of sigma-2 receptor selectivity among related compounds.
References
Validating the Pro-Apoptotic Effects of JZL184: A Comparative Guide
A Note on Nomenclature: The compound "CB-184" was not identified in publicly available research. This guide focuses on JZL184 , a structurally related and well-characterized monoacylglycerol lipase (MAGL) inhibitor with demonstrated pro-apoptotic effects in cancer cells. It is presented here as a relevant analogue for researchers interested in the "-184" series of compounds.
This guide provides an objective comparison of the pro-apoptotic efficacy of JZL184 against the standard chemotherapeutic agent, Doxorubicin, in colorectal cancer cell lines. Experimental data is presented to support these findings, along with detailed protocols for the key assays cited.
Comparative Analysis of Pro-Apoptotic Activity
The pro-apoptotic potential of JZL184 and Doxorubicin was evaluated in various colorectal cancer cell lines. The data below summarizes the inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells as determined by flow cytometry.
Table 1: Comparative IC50 Values for Cell Viability
| Compound | Cell Line | IC50 (µM) | Duration (h) | Assay |
| JZL184 | MCF-7 (Breast) | 5 | 48 | CCK-8 |
| JZL184 | MDA-MB-231 (Breast) | 10 | 48 | CCK-8 |
| Doxorubicin | HCT116 (Colorectal) | 0.96 | Not Specified | Not Specified |
| Doxorubicin | HT29 (Colorectal) | 0.88 | Not Specified | Not Specified |
Table 2: Induction of Apoptosis in Colorectal Cancer Cells (Flow Cytometry)
| Compound | Cell Line | Concentration (µM) | Duration (h) | % Apoptotic Cells (Early + Late) |
| JZL184 | SW480 | Not Specified | Not Specified | Increased vs. Control[1] |
| JZL184 | SW620 | Not Specified | Not Specified | Increased vs. Control[1] |
| JZL184 | HCT116 | Not Specified | Not Specified | Increased vs. Control[1] |
| Doxorubicin | Colon Cancer Cells | 1 | Not Specified | Significantly Increased vs. Control |
Table 3: Effect on Apoptosis-Related Protein Expression (Western Blot)
| Compound | Cell Line | Bcl-2 Expression | Bax Expression | Cleaved Caspase-3 |
| JZL184 | Colorectal Cancer Lines | Decreased[1][2] | Increased[1][2] | Increased |
| Doxorubicin | HT29 (Colorectal) | Decreased | Increased | Increased[3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for JZL184-induced apoptosis and the general experimental workflows for its validation.
Experimental Protocols
Western Blot for Apoptosis-Related Proteins
This protocol details the detection of Bcl-2, Bax, and cleaved Caspase-3.
-
Cell Lysis:
-
Treat colorectal cancer cells with the desired concentrations of JZL184 or Doxorubicin for the specified duration.
-
Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Flow Cytometry for Annexin V/PI Staining
This protocol outlines the quantification of apoptotic cells.
-
Cell Preparation:
-
Treat and harvest cells as described in the Western Blot protocol (Step 1a).
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend approximately 1 x 10^6 cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Calculate the percentage of cells in each quadrant to determine the extent of apoptosis.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Monoacylglycerol lipase inhibitor JZL184 regulates apoptosis and migration of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 attenuates doxorubicin-induced apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CB-184 and its Enantiomer: A Guide for Researchers
A deep dive into the stereoselective interactions of CB-184 and its enantiomer, CB-182, with sigma receptors, providing researchers with the necessary data and protocols to inform future investigations.
This guide presents a comparative analysis of the biochemical properties of the dextrorotatory isomer this compound ((+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one) and its levorotatory enantiomer, CB-182 ((-)-1S,5S-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one). The primary focus of this comparison is their differential binding affinities and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which exhibit opposite enantioselectivity for these compounds. This analysis is supported by quantitative binding data and detailed experimental methodologies to aid researchers in the fields of pharmacology and drug development.
Quantitative Data Summary
The binding affinities of this compound and its enantiomer CB-182 for sigma-1, sigma-2, and mu (µ) opioid receptors are summarized in the table below. The data clearly illustrates the high affinity and selectivity of this compound for the sigma-2 receptor, in stark contrast to CB-182, which shows a preference for the sigma-1 receptor.
| Compound | Target Receptor | Ki (nM)[1] | Selectivity (σ₁/σ₂) |
| This compound ((+)-isomer) | Sigma-1 (σ₁) | 7436 | 0.0018 |
| Sigma-2 (σ₂) | 13.4 | ||
| Mu (µ) Opioid | 4.5 | ||
| CB-182 ((-)-isomer) | Sigma-1 (σ₁) | 27.3 | 0.77 |
| Sigma-2 (σ₂) | 35.5 | ||
| Mu (µ) Opioid | Not Reported |
Key Observations:
-
This compound demonstrates a remarkable 554-fold selectivity for the sigma-2 receptor over the sigma-1 receptor.[1]
-
Conversely, CB-182 displays a slight preference for the sigma-1 receptor.[1]
-
Notably, this compound also exhibits high affinity for the mu (µ) opioid receptor, a factor to be considered in experimental design and interpretation of results.[1]
Signaling Pathways
The differential binding of this compound and CB-182 to sigma receptor subtypes suggests distinct downstream signaling effects. The following diagrams illustrate the generalized signaling pathways associated with sigma-1 and sigma-2 receptors.
The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, modulates calcium signaling through its interaction with the IP3 receptor.[2] Agonists of the sigma-1 receptor can influence a variety of downstream cellular processes, including the modulation of ion channels and cell survival pathways.[3]
The sigma-2 receptor, identified as TMEM97, is often found in complex with the progesterone receptor membrane component 1 (PGRMC1).[4] Activation of the sigma-2 receptor, particularly in proliferating tumor cells, can lead to the inhibition of cell proliferation and the induction of apoptosis, potentially through the modulation of signaling pathways involving EGFR, PKC, and Raf.[1]
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity (Ki) of unlabelled ligands like this compound and CB-182 to their target receptors.
Radioligand Binding Assay for Sigma Receptors
This protocol is adapted from standard procedures for sigma receptor binding assays.[5][6][7]
Materials:
-
Membrane Preparation: Guinea pig brain or liver homogenates are commonly used sources for sigma receptors.
-
Radioligand:
-
For σ₁ receptors: [³H]-(+)-pentazocine
-
For σ₂ receptors: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a saturating concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to mask σ₁ sites.
-
-
Unlabeled Ligands: this compound, CB-182, and a known high-affinity ligand for determining non-specific binding (e.g., haloperidol).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Brandel or Millipore cell harvester.
-
Filters: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Vials.
Procedure:
-
Preparation: Set up assay tubes for total binding (radioligand + membrane), non-specific binding (radioligand + membrane + excess unlabeled ligand), and competitive binding (radioligand + membrane + varying concentrations of this compound or CB-182).
-
Incubation: Add the assay components to the tubes and incubate at room temperature (typically for 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or CB-182) to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The stark contrast in binding affinity and selectivity between this compound and its enantiomer CB-182 for sigma-1 and sigma-2 receptors underscores the critical importance of stereochemistry in drug-receptor interactions. This compound emerges as a potent and highly selective tool for investigating the physiological and pathophysiological roles of the sigma-2 receptor. Conversely, CB-182 can be utilized to probe the functions of the sigma-1 receptor. The significant off-target affinity of this compound for the mu opioid receptor warrants careful consideration in the design and interpretation of in vivo studies. This comparative guide provides a foundational resource for researchers aiming to leverage these enantiomers as chemical probes to further elucidate the complex biology of sigma receptors.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
Head-to-Head Comparison: Clarification of CB-184 and SW43 and a Proposed Alternative Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CB-64D and this compound: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sks-online.com [sks-online.com]
- 4. axxacnc.com [axxacnc.com]
- 5. sks-online.com [sks-online.com]
- 6. Flow Control Valves | Change Over Valves | Process Valves | SW4 Series | Manufacturer | SPX FLOW | APV [spxflow.com]
- 7. SW4 Series – Hygienic Single Seat Valves APV SPX - Viravix [viravix.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran -Active KAT6AB Inhibitor. | Broad Institute [broadinstitute.org]
- 12. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 14. oncotarget.com [oncotarget.com]
- 15. Improved efficacy of acylfulvene in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
Off-Target Binding Profile of CB-184 at Mu Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of CB-184 at the mu (µ) opioid receptor. This compound, a compound with high affinity for the sigma 2 receptor, has been shown to exhibit significant binding to the mu opioid receptor, a critical consideration in its development as a selective research tool or therapeutic agent.[1] This guide compares the binding and functional characteristics of this compound with established mu opioid receptor ligands, offering a comprehensive overview supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding and Functional Activity
The following table summarizes the binding affinity (Ki) and functional activity (EC50, Emax) of this compound and a selection of comparator compounds at the mu opioid receptor. This data allows for a direct comparison of this compound's off-target effects with the on-target activities of well-characterized mu opioid receptor modulators.
| Compound | Primary Target | Mu Opioid Receptor Binding Affinity (Ki, nM) | Mu Opioid Receptor Functional Activity | Reference |
| This compound | Sigma 2 Receptor | 4.5 | Data Not Available | [1] |
| DAMGO | Mu Opioid Receptor | 0.33 - 1.2 | Full Agonist (EC50 ~5-10 nM) | [1][2] |
| Morphine | Mu Opioid Receptor | 1 - 10 | Partial Agonist | [2] |
| Naloxone | Opioid Receptors | 1 - 2 | Antagonist | [3] |
| SR-17018 | Mu Opioid Receptor | ~20 | G protein-biased Agonist (EC50 ~97 nM) | [2] |
Note: Functional activity data can vary based on the specific assay and cell system used.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Radioligand Binding Assay for Mu Opioid Receptor
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu opioid receptor.
Materials:
-
Membrane Preparation: Rat brain membranes or membranes from cells expressing the human mu opioid receptor.
-
Radioligand: [3H]-DAMGO (a high-affinity mu opioid receptor agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other comparator compounds.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of naloxone (e.g., 10 µM) is added.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[1]
[35S]GTPγS Binding Assay for G Protein Activation
This functional assay measures the ability of a compound to activate G proteins coupled to the mu opioid receptor, indicating whether the compound is an agonist or antagonist.
Materials:
-
Membrane Preparation: Membranes from cells expressing the mu opioid receptor and the relevant G proteins (Gi/o).
-
Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To ensure binding of [35S]GTPγS is receptor-dependent.
-
Test Compound: this compound or other comparator compounds.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, varying concentrations of the test compound, and [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration to determine the EC50 and Emax values.[2][4]
cAMP Inhibition Assay
This assay measures the functional consequence of mu opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: Cells co-expressing the mu opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compound: this compound or other comparator compounds.
-
Instrumentation: Luminometer.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified period (e.g., 15-30 minutes).
-
Luminescence Reading: Measure the luminescence, which is inversely proportional to the cAMP level.
-
Data Analysis: Plot the luminescence signal as a function of the test compound concentration to determine the IC50 of cAMP inhibition.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CB-184's Sigma-2 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sigma-2 (σ2) receptor selectivity of the novel ligand CB-184 against other well-established and emerging selective compounds. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in making informed decisions for their studies.
Data Presentation: Comparative Binding Affinities
The selectivity of a ligand for the σ2 receptor over the σ1 receptor is a critical parameter for targeted therapeutic and research applications. The following table summarizes the in vitro binding affinities (Ki) and selectivity ratios for this compound and a range of comparator compounds. A higher selectivity ratio indicates a greater preference for the σ2 receptor.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) | Reference(s) |
| This compound | 7436 | 13.4 | 554 | [1] |
| CB-64D | 3063 | 16.5 | 185 | [1] |
| Siramesine | 79 | 0.12 | 658 | |
| PB28 | 13.0 | 0.28 | 46 | [2][3][4][5] |
| WC-26 | - | - | High σ2 selectivity | [6] |
| SV119 | - | 7.8 | High σ2 selectivity | [7][8] |
| RHM-138 | - | - | High σ2 selectivity |
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinities (Ki values) for the σ1 and σ2 receptors is typically performed using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the σ1 and σ2 receptors.
Materials:
-
Membrane Preparations: Homogenates of tissues or cells expressing σ1 and σ2 receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
Radioligand for σ1: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.
-
Radioligand for σ2: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective σ1/σ2 ligand.
-
Masking Agent for σ2 Assay: (+)-pentazocine to saturate and block the σ1 receptors, thus allowing for the specific measurement of binding to σ2 receptors.
-
Test Compound: this compound or other comparator ligands at various concentrations.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: Membrane homogenates are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For σ1 receptor assay: Membranes are incubated with [³H]-(+)-pentazocine and the test compound.
-
For σ2 receptor assay: Membranes are incubated with [³H]-DTG, the test compound, and a saturating concentration of (+)-pentazocine to block σ1 receptor binding.
-
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Sigma-2 Receptor Signaling Pathways
The sigma-2 receptor, identified as the transmembrane protein TMEM97, is implicated in several signaling pathways that regulate cell proliferation, survival, and apoptosis. Activation of the σ2 receptor by agonists like this compound can trigger distinct downstream effects, often in a cell-type-dependent manner.
Caption: Sigma-2 receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in the radioligand binding assay used to determine the binding affinity of a test compound for sigma receptors.
Caption: Radioligand binding assay workflow.
Discussion of this compound's Sigma-2 Selectivity and Mechanism of Action
This compound demonstrates a high degree of selectivity for the σ2 receptor, with a 554-fold preference over the σ1 receptor[1]. This selectivity is significantly greater than that of some other well-known σ2-selective ligands such as CB-64D (185-fold) and PB28 (46-fold)[1][2][3][4][5]. The high selectivity of this compound makes it a valuable tool for specifically probing the function of the σ2 receptor in various biological systems.
The activation of σ2 receptors by agonists, including compounds structurally related to this compound, has been shown to induce a novel, caspase-independent apoptotic pathway in certain cancer cell lines[1][2]. This pathway is notable for its lack of dependence on p53 and its circumvention of the classical cytochrome-c-mediated apoptotic cascade. In other cell types, σ2 receptor-mediated apoptosis can be caspase-dependent and involve mitochondrial depolarization.
Furthermore, σ2 receptor ligands have been demonstrated to induce autophagy, likely through the inhibition of the mTOR signaling pathway, and to modulate cell cycle progression[4]. The interaction of the σ2 receptor with key signaling molecules like EGFR, PKC, and RAF highlights its role in regulating cell proliferation and survival. The ability of σ2 receptor agonists to inhibit the PI3K-AKT-mTOR pathway further underscores their potential as anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CB-184 (Photoinitiator 184)
Essential Guidance for Researchers and Laboratory Professionals on the Safe Disposal of 1-Hydroxycyclohexyl-phenyl-ketone
For laboratory personnel engaged in research and development, the proper disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. This document provides detailed procedures for the safe disposal of CB-184, also known as Photoinitiator 184 or Irgacure 184, with the chemical name 1-Hydroxycyclohexyl-phenyl-ketone. Adherence to these guidelines is essential to prevent environmental contamination and ensure personnel safety.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| Chemical Name | 1-Hydroxycyclohexyl-phenyl-ketone |
| CAS Number | 947-19-3[1][2] |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.3 g/mol [2] |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 45-49 °C[2][3] |
| Boiling Point | > 225 °C[3] |
| Flash Point | > 150 °C[3] |
| Solubility in Water | 442 mg/L at 23 °C[4] |
| Ignition Temperature | 420 °C[3] |
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.
-
Eye and Face Protection: Wear tight-fitting chemical splash goggles or a face shield.[1]
-
Respiratory Protection: If ventilation is inadequate or dust is present, use an effective dust mask or suitable respiratory protection.[1][3]
-
Skin and Body Protection: Wear working clothes and closed footwear.[3]
General Hygiene and Safety Practices:
-
Avoid breathing dust.[1]
-
Handle in a well-ventilated place.[4]
-
Avoid contact with skin, eyes, and clothing.[3]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that complies with local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containers containing this compound with its chemical name and any associated hazards.
-
Segregate: Do not mix this compound waste with other incompatible chemical waste streams. It should be kept away from strong acids, strong alkalis, and oxidizing agents.[1]
Step 2: Waste Collection and Storage
-
Container: Collect waste this compound in a suitable, properly labeled, and securely closed container.[3]
-
Storage: Store the waste container in a cool, well-ventilated area, away from heat and ignition sources.[1] Protect from direct sunlight.[1]
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from spreading and from entering drains or watercourses.[5]
-
Cleanup:
-
Disposal of Cleanup Materials: Place all contaminated materials (absorbents, PPE, etc.) into a suitable container for disposal as hazardous waste.
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste should be handled by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.[1]
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable environmental regulations.
IV. Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling CB-184
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate-use safety and logistical guidance for the handling of CB-184, also known as 1-Hydroxycyclohexyl phenyl ketone or Photoinitiator 184. The following procedures and data are designed to ensure the safe and effective use of this compound in a laboratory setting, covering operational plans from handling to disposal.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper personal protective equipment protocols is the first line of defense against potential exposure and injury. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes to protect against dust particles. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are recommended. Inspect gloves for tears or holes before use. |
| Respiratory Protection | Effective dust mask | Recommended when handling the powder form to avoid inhalation of dust particles.[1] Ensure a proper fit. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Working clothes and closed footwear are essential to prevent skin contact.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
| Procedure | Guideline |
| Handling | - Avoid dust formation and ignition sources.[1] - Ensure good local exhaust ventilation.[1] - Do not eat, drink, or smoke in the handling area.[1] - Wash hands thoroughly after handling. |
| Storage | - Store in the original, securely closed container.[1] - Protect from light and heat.[1] - Store in a cool, dry, well-ventilated area. |
Emergency Protocols
In the event of an emergency, immediate and appropriate action is critical. The following table outlines procedures for various emergency scenarios.
| Emergency Situation | Immediate Action |
| Skin Contact | Wash off immediately with soap and plenty of water.[1] Do not use organic solvents.[1] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1] |
| Inhalation | Move the affected person to fresh air.[1] Seek medical attention if respiratory irritation or other symptoms occur.[1] |
| Ingestion | Immediately give plenty of water.[1] Do not induce vomiting.[1] Seek immediate medical advice.[1] |
| Spill | - Remove all sources of ignition.[1] - Avoid breathing dust.[1] - Use mechanical handling equipment to clean up spills.[1] - Do not flush into surface water or sewer systems.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Method |
| Unused Product/Residues | Dispose of via incineration or other approved methods in compliance with local, state, and federal regulations.[1] |
| Contaminated Packaging | Treat as you would the residual chemical.[1] Clean packaging can be recycled according to local legislation.[1] |
| Contaminated Clothing/PPE | Dispose of as chemical waste in accordance with institutional and local guidelines. |
Experimental Protocol: UV Curing of an Acrylate Resin
The primary application of this compound is as a photoinitiator for UV curing. The following is a representative protocol for the UV curing of a simple acrylate-based resin.
Materials:
-
Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)
-
This compound (Photoinitiator 184)
-
Suitable solvent (e.g., acetone, if necessary for viscosity adjustment)
-
Substrate for coating (e.g., glass slide, metal panel)
-
UV curing lamp (mercury vapor or LED with appropriate wavelength output)
Procedure:
-
Formulation Preparation: In a shaded or UV-filtered environment, prepare the photocurable resin by dissolving this compound into the acrylate monomer/oligomer blend. A typical concentration for this compound is between 1-5% by weight, depending on the desired cure speed and the thickness of the coating.[1] For a 20-200 µm thick film, a concentration of 1-3% is recommended.[2]
-
Mixing: Thoroughly mix the components until the this compound is completely dissolved. If the viscosity is too high for the intended application, a minimal amount of a suitable solvent can be added.
-
Application: Apply a thin, uniform film of the resin onto the desired substrate using a suitable method such as spin coating, draw-down bar, or brush application.
-
UV Curing: Expose the coated substrate to a UV light source. The curing time will depend on the intensity of the UV lamp, the distance from the lamp to the substrate, the concentration of the photoinitiator, and the thickness of the coating. Monitor the curing process until the film is solid and tack-free.
-
Post-Curing (Optional): For some applications, a post-curing step at a slightly elevated temperature or with further UV exposure may be beneficial to enhance the mechanical properties of the cured film.
Logical Workflow for Handling this compound
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
